2,5-Difluoro-4-benzyloxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2,5-difluoro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUICRYLUTUUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Difluoro-4-benzyloxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,5-Difluoro-4-benzyloxyphenylboronic acid. This fluorinated organoboron compound is a valuable building block in modern organic synthesis, particularly for drug discovery and materials science, owing to the unique electronic properties conferred by its substituents.
Core Chemical Properties
While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and computed properties. These are supplemented with data from structurally similar compounds to provide a reliable profile.
| Property | Value | Source |
| IUPAC Name | [4-(benzyloxy)-2,5-difluorophenyl]boronic acid | [1] |
| CAS Number | 1452574-01-4 | [1][2] |
| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1] |
| Molecular Weight | 264.03 g/mol | Calculated |
| Canonical SMILES | OB(O)C1=CC(F)=C(OCC2=CC=CC=C2)C=C1F | [1] |
| InChI | InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | [1] |
| Physical Form | Solid (Predicted) | N/A |
| Storage Temperature | 2-8°C, Inert atmosphere | [3] |
Spectroscopic Data Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the difluorophenyl and benzyl rings. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to H-F couplings. A characteristic signal for the benzylic (-CH₂-) protons and a typically broad singlet for the boronic acid (-B(OH)₂) protons are expected. |
| ¹³C NMR | Aromatic carbon signals will be observed, with those bonded to fluorine exhibiting large one-bond C-F coupling constants. The carbon atom attached to the boron will likely show a broad signal. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. |
| ¹¹B NMR | A single, broad signal characteristic of a trigonal planar boronic acid is anticipated. |
| IR (Infrared) | Characteristic peaks for O-H stretching (from the B(OH)₂ group, often broad), C-O-C (ether) stretching, C-F stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. (MS) | The molecular ion peak corresponding to the compound's molecular weight would be expected, along with fragmentation patterns characteristic of the loss of benzyloxy and boronic acid groups. |
Applications in Research and Drug Development
This compound is a prime candidate for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][4][5] This reaction is a fundamental tool for constructing biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.
The strategic placement of fluorine atoms on the phenyl ring can significantly influence the parent molecule's properties.[6] Fluorine's high electronegativity can alter the acidity of the boronic acid, impact molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6] These attributes are highly desirable in drug design, often leading to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life.[6]
The benzyloxy group provides a bulky, lipophilic substituent and can serve as a protecting group for the phenol, which can be deprotected in later synthetic steps if a free hydroxyl group is desired.
Experimental Protocols
While specific protocols for this compound are not published, the following are detailed, representative methodologies for its synthesis and use in Suzuki-Miyaura coupling, adapted from established procedures for structurally similar compounds.[7][8]
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines a plausible synthesis route starting from a brominated precursor.
Materials:
-
1-Bromo-4-(benzyloxy)-2,5-difluorobenzene (1.0 eq)
-
Magnesium (Mg) turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal, as initiator)
-
Triisopropyl borate (1.5 eq)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (Argon or Nitrogen) inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add enough anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-4-(benzyloxy)-2,5-difluorobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to initiate the reaction (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate dropwise, maintaining the temperature below -60 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir overnight.[8]
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1N HCl until the solution is acidic (pH ~1-2).[7]
-
Stir the mixture vigorously for 30-60 minutes at room temperature to hydrolyze the borate ester.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with ethyl acetate or diethyl ether.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for coupling this compound with an aryl halide.
Materials:
-
Aryl or Heteroaryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst like XPhos Palladacycle G2) (1-5 mol%)[6]
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)[1]
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or a microwave vial, add the aryl halide, this compound, base, palladium catalyst, and ligand (if used).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
-
Solvent Addition:
-
Add the degassed solvent via syringe. If a biphasic system like Toluene/Water is used, ensure all components are thoroughly degassed.
-
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2-3 times).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude biaryl product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following information is based on data for structurally related phenylboronic acids and fluorinated compounds.[9][10][11]
Hazard Identification:
-
H335: May cause respiratory irritation.[10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P264: Wash skin thoroughly after handling.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
First Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation persists, get medical advice.[9][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[10][11]
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a fume hood.[9]
-
Avoid formation of dust and aerosols.[10]
-
Keep container tightly closed in a dry and well-ventilated place.[11]
-
Store under an inert atmosphere at refrigerated temperatures (2-8°C).
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Prevent product from entering drains.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 9. 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum [chemicalbook.com]
- 10. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 11. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-benzyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document outlines a robust and plausible multi-step synthesis pathway for 2,5-Difluoro-4-benzyloxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described route is based on well-established and reliable organic chemistry transformations, providing a clear guide from commercially available starting materials to the final product.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 4-Bromo-2,5-difluorophenol. The pathway involves:
-
Protection of the phenolic hydroxyl group via a Williamson ether synthesis to form 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene.
-
Lithium-halogen exchange on the aryl bromide to generate a potent organolithium intermediate.
-
Borylation of the organolithium species with a trialkyl borate, followed by an acidic workup to yield the target boronic acid.
This strategic approach isolates the key reactive functionalities, ensuring high-yielding and clean transformations at each stage.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene
This initial step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] The reaction involves the deprotonation of the starting phenol followed by an SN2 attack on benzyl bromide.[3][4]
Procedure:
-
To a solution of 4-Bromo-2,5-difluorophenol (1.0 eq.) in acetone (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
To this suspension, add benzyl bromide (BnBr, 1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene as a solid.
Step 2 & 3: Synthesis of this compound
This part of the synthesis involves the formation of an organolithium intermediate followed by its reaction with an electrophilic boron source to form the C-B bond. This is a standard and highly effective method for preparing arylboronic acids.[5][6]
Procedure:
-
Dissolve 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.15 M) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In the same pot, add triisopropyl borate (B(OiPr)₃, 1.2 eq.) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until the boronic acid precipitates.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexane/diethyl ether) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis pathway. Yields are presented as typical ranges for these types of reactions.
| Step | Reactant | MW ( g/mol ) | Product | MW ( g/mol ) | Typical Yield (%) |
| 1 | 4-Bromo-2,5-difluorophenol | 209.00 | 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene | 299.11 | 85 - 95% |
| 2 & 3 | 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene | 299.11 | This compound | 264.03 | 70 - 85% |
Table 1. Summary of reactants, products, and expected yields for the synthesis pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
Safeguarding the Integrity of 2,5-Difluoro-4-benzyloxyphenylboronic Acid: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides essential information for researchers, scientists, and professionals in drug development on the stability and optimal storage conditions for 2,5-Difluoro-4-benzyloxyphenylboronic acid. Ensuring the chemical integrity of this compound is paramount for the reliability and reproducibility of experimental results.
Summary of Key Stability and Storage Parameters
The stability of this compound is influenced by environmental factors. Adherence to recommended storage and handling protocols is critical to prevent degradation and maintain the compound's purity. The following tables summarize the crucial conditions and potential hazards.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated)[1] | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly closed, light-protective container | To prevent exposure to moisture, air, and light. |
| Environment | Dry, well-ventilated area[1] | To avoid moisture uptake and ensure a safe storage environment. |
Table 2: Factors Leading to Degradation
| Factor | Description | Potential Outcome |
| Moisture | Boronic acids can be sensitive to moisture.[1] | Hydrolysis of the boronic acid group. |
| Light | Exposure to light can induce degradation.[2] | Photodegradation leading to impurities. |
| Elevated Temperature | Higher temperatures can accelerate chemical degradation. | Decomposition and formation of byproducts. |
| Oxidizing Agents | Reaction with strong oxidizing agents. | Oxidation of the boronic acid moiety. |
| Incompatible Materials | Contact with strong acids and bases.[2] | Acid-base reactions leading to salt formation or degradation. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, the boronic acid functional group is known to be susceptible to certain reactions. A likely degradation route is oxidation, which can lead to the cleavage of the C-B bond.[3] This process can result in the formation of the corresponding phenol. Hydrolysis due to exposure to moisture is another potential degradation pathway.
Experimental Protocols
General Protocol for Assessing Compound Stability
To assess the stability of this compound under various conditions, a systematic study can be designed as follows:
-
Sample Preparation: Prepare multiple, identical samples of the compound from a single, well-characterized batch.
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.
-
Humidity: High humidity environments (e.g., 75% RH, 90% RH).
-
Light: Exposure to UV and visible light.
-
pH: Acidic and basic conditions in solution.
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Analytical Method: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the parent compound and detect any degradation products.
-
Data Analysis: Compare the purity of the stressed samples to a control sample stored under optimal conditions (2-8°C, dark, inert atmosphere). A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Visualizing Stability Relationships
The following diagrams illustrate the logical flow for maintaining the stability of this compound.
References
2,5-Difluoro-4-benzyloxyphenylboronic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-benzyloxyphenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the difluorinated phenyl ring and the boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, key applications, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling.
Chemical Identity and Properties
| Property | Value |
| CAS Number | 1452574-01-4[1] |
| Molecular Formula | C₁₃H₁₁BF₂O₃ |
| Molecular Weight | 264.04 g/mol |
| IUPAC Name | [4-(Benzyloxy)-2,5-difluorophenyl]boronic acid[1] |
| Canonical SMILES | OB(O)C1=CC(F)=C(OCC2=CC=CC=C2)C=C1F[1] |
| InChI Key | InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2[1] |
| Physical Form | Solid (predicted) |
| Melting Point | Data not available. For the analogous compound 4-(4-Fluorobenzyloxy)phenylboronic acid, the melting point is 165-170 °C. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Synthesis
-
Benzylation of 2,5-Difluorophenol: The synthesis would likely begin with the benzylation of 2,5-difluorophenol to introduce the benzyloxy group.
-
Bromination of the Aromatic Ring: The resulting 1-(benzyloxy)-2,5-difluorobenzene would then be brominated at the para position to the benzyloxy group to yield 1-(benzyloxy)-4-bromo-2,5-difluorobenzene.
-
Lithium-Halogen Exchange and Borylation: The final step would involve a lithium-halogen exchange reaction using a strong base like n-butyllithium at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to afford the desired this compound.
Caption: Plausible synthetic pathway for this compound.
Applications in Drug Discovery
Fluorinated phenylboronic acids are highly valued in medicinal chemistry. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine can modulate the acidity of nearby functional groups and participate in favorable protein-ligand interactions, potentially increasing binding affinity and selectivity.
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions . This versatile palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates, enabling the synthesis of complex biaryl and substituted aromatic structures. These structures are common motifs in many biologically active compounds, including enzyme inhibitors. For instance, the 2,5-difluorophenyl moiety has been successfully integrated into potent and selective phosphodiesterase 5 (PDE5) inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is based on established procedures for similar fluorinated phenylboronic acids and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Commercial Availability of 2,5-Difluoro-4-benzyloxyphenylboronic Acid: A Technical Overview for Researchers
For immediate use by researchers, scientists, and drug development professionals, this guide details the commercial availability of the chemical compound 2,5-Difluoro-4-benzyloxyphenylboronic acid (CAS Registry Number: 1452574-01-4). This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents. This document provides a consolidated summary of key suppliers and their available product specifications.
Supplier and Product Specifications
The following table summarizes the commercial availability of this compound from various chemical suppliers. The data has been compiled from publicly available product listings. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Product Code | CAS Number | Purity | Available Quantities | Price |
| Fluorochem | F627961 | 1452574-01-4[1] | Not specified | Inquire | Not available[1] |
| Combi-Blocks | FA-3779 | 1452574-01-4[2][3] | 98%[2] | Inquire | Inquire |
| BoronPharm | BP21302 | 1452574-01-4[4] | Not specified | Inquire | Inquire |
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis or application of this compound are typically not provided in supplier documentation. Researchers should refer to peer-reviewed scientific literature and established synthetic chemistry journals for validated experimental procedures. Standard laboratory safety protocols should be strictly adhered to when handling this and any other chemical reagent.
Logical Workflow for Procurement
The process of acquiring this compound for research purposes can be streamlined by following a logical workflow. The diagram below illustrates the key steps from initial identification to laboratory application.
Figure 1: A generalized workflow for the procurement of chemical reagents for research.
References
The Strategic Utility of 2,5-Difluoro-4-benzyloxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile synthetic building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. 2,5-Difluoro-4-benzyloxyphenylboronic acid emerges as a key intermediate of significant interest, primarily serving as a precursor to the 2,5-difluoro-4-hydroxyphenyl moiety. This structural motif is of considerable value in the design of targeted therapies, particularly in the realm of kinase inhibitors. The presence of two fluorine atoms on the phenyl ring can profoundly influence a molecule's metabolic stability, binding affinity, and pKa, while the boronic acid functional group facilitates its versatile incorporation into complex molecular scaffolds through powerful cross-coupling reactions.[1] The benzyloxy group serves as a readily cleavable protecting group for the phenol, allowing for late-stage unmasking of a crucial hydrogen-bonding moiety. This guide provides an in-depth overview of the synthesis, potential applications, and experimental protocols related to this compound, positioning it as a valuable tool for medicinal chemists.
Synthetic Utility: A Gateway to Fluorinated Biaryls
The primary application of this compound in medicinal chemistry is as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction's mild conditions and tolerance of a wide array of functional groups make it an ideal method for the synthesis of complex biaryl structures, which are prevalent in many classes of therapeutic agents.
The 2,5-difluorophenylboronic acid core is particularly valuable for synthesizing fluorinated biaryl compounds. The incorporation of fluorine can enhance metabolic stability and improve binding affinity to target proteins through various non-covalent interactions. However, a notable challenge with ortho-fluorinated aryl boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. To circumvent this, highly active catalysts and optimized reaction conditions are employed to ensure the coupling reaction proceeds faster than the degradation of the boronic acid.
General Synthetic Workflow
The overarching synthetic strategy involving this compound typically involves two key transformations: a Suzuki-Miyaura coupling to construct the desired biaryl scaffold, followed by a debenzylation step to unmask the 4-hydroxyl group. This hydroxyl group is often a critical pharmacophoric feature, participating in key hydrogen-bonding interactions with the target protein.
References
The Fluorine Factor: A Technical Guide to the Role of Fluorine Substituents in Arylboronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and broad functional group tolerance have made them a mainstay in the construction of complex molecules. In the fields of medicinal chemistry and materials science, the introduction of fluorine atoms into organic scaffolds is a widely employed strategy to modulate key molecular properties such as metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] Consequently, understanding the impact of fluorine substituents on the reactivity of arylboronic acids is of paramount importance for optimizing reaction conditions and designing novel synthetic pathways.
This technical guide provides an in-depth analysis of the electronic and steric effects of fluorine substituents on the properties and reactivity of arylboronic acids. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying chemical principles to offer a comprehensive resource for researchers.
The Electronic Influence of Fluorine
The effect of a fluorine substituent on an arylboronic acid is a nuanced interplay between its powerful inductive electron-withdrawing effect (-I) and its weaker, distance-dependent mesomeric (resonance) electron-donating effect (+M). This duality governs the Lewis acidity of the boron center, a critical factor in its reactivity.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect is most potent at the ortho position and diminishes with distance (meta > para).
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic pi-system. This effect is strongest at the para position.
The net result is that fluorine substitution generally increases the Lewis acidity of the boronic acid.[2][4] In the para position, the -I and +M effects can partially compensate for each other.[4] In the meta position, the resonance contribution is much weaker, leading to a significant increase in acidity.[4] The ortho position experiences the strongest inductive withdrawal, greatly enhancing acidity, which can be further influenced by the potential for intramolecular hydrogen bonding.[4]
The following diagram illustrates these competing electronic effects.
Caption: Dueling electronic effects of a fluorine substituent on an arylboronic acid.
Quantitative Data on Acidity and Reactivity
The increased Lewis acidity conferred by fluorine substituents has a direct, measurable impact on the pKa of the boronic acid and its performance in cross-coupling reactions.
Acidity (pKa)
A lower pKa value indicates a stronger acid. The introduction of fluorine substituents significantly lowers the pKa of phenylboronic acid, with the effect being dependent on the degree and position of fluorination.[4] Unsubstituted phenylboronic acid has a pKa of 8.86.[4]
| Compound | pKa Value | Comment |
| Phenylboronic Acid | 8.86 | Baseline for comparison.[4] |
| 4-Fluorophenylboronic Acid | 8.77 | The highest pKa among fluorinated analogs due to competing -I/+M effects.[4] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | Demonstrates the strong cumulative acidifying effect of multiple F atoms.[4] |
Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids.
Reactivity in Suzuki-Miyaura Coupling
The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-determining and is influenced by the electronic properties of the boronic acid. Electron-withdrawing groups can impact this step. While a highly acidic boronic acid can facilitate the formation of the reactive boronate species, it can also be more susceptible to the undesired side-reaction of protodeboronation.[2][5][6]
A direct kinetic comparison between phenylboronic acid and 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene shows that the fluorinated analog reacts faster, especially at higher temperatures.
| Boronic Acid | Temperature (°C) | Conversion after 3h (%) | Conversion after 24h (%) |
| Phenylboronic Acid | 70 | ~45 | ~80 |
| 4-Fluorophenylboronic Acid | 70 | ~55 | ~90 |
| Phenylboronic Acid | 110 | ~85 | >95 |
| 4-Fluorophenylboronic Acid | 110 | ~90 | >95 |
Table 2: Comparative conversion rates in the Suzuki-Miyaura coupling of phenylboronic acids with 1-bromo-4-fluorobenzene. Data is approximated from graphical representations in the source literature.[4][7] The highest turnover frequency (TOF) in the study was observed for 4-fluorophenylboronic acid.[4]
While a single, comprehensive study directly comparing all isomers under identical conditions is not available, compiled data shows that di- and tri-fluorinated phenylboronic acids are highly competent coupling partners, often providing high yields.
| Boronic Acid | Coupling Partner | Yield (%) | Notes |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | 98 | High yield achieved under sonication-enhanced, ligand-free conditions.[5][8] |
| 3,4-Difluorophenylboronic Acid | 4-Bromo-2-fluoroaniline | 94 | Example of coupling with an electron-poor aryl bromide. |
| 2,4,6-Trifluorophenylboronic Acid | Aryl Bromide | High | Strong electron-withdrawing effect enhances reactivity.[9] |
Table 3: Selected Suzuki-Miyaura coupling yields for polyfluorinated phenylboronic acids from various literature sources. Note: Conditions vary between examples and are not directly comparable.
Impact on Reaction Mechanisms
Fluorine substituents influence the overall success of a cross-coupling reaction by affecting the rates of both the desired catalytic cycle and undesired side reactions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid participates in the transmetalation step after activation by a base to form a more nucleophilic boronate species. The increased Lewis acidity of fluorinated arylboronic acids can facilitate this activation. However, the electron-withdrawing nature of fluorine decreases the nucleophilicity of the aryl group being transferred, which can potentially slow the transmetalation step.[10] The observed reactivity is a balance of these competing factors.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base activation of the boronic acid.
Protodeboronation: A Key Side Reaction
Protodeboronation is a process where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[5][6] This is a significant competing pathway, particularly for electron-deficient arylboronic acids, which include many fluorinated variants.[8][11] The mechanism is complex and highly pH-dependent.[6][8] The instability of trihydroxyboronates generated from highly electron-deficient arylboronic acids under aqueous basic conditions can accelerate this undesired reaction.[11] Careful selection of the base, solvent, and temperature is crucial to minimize protodeboronation and maximize the yield of the desired cross-coupled product.[2][12]
Experimental Protocols
Reproducible experimental methods are critical for success. The following is a representative protocol for a microwave-assisted Suzuki-Miyaura coupling, a technique known for reducing reaction times and improving yields.[1]
General Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl halide with a fluorinated arylboronic acid.
Materials:
-
Fluorinated Arylboronic Acid (e.g., 2-Fluoropyridine-3-boronic acid) (1.2 - 1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Na₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1 mixture) to achieve a concentration of 0.1 - 0.5 M
Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add the fluorinated arylboronic acid, the aryl halide, the palladium catalyst, and the base.[1]
-
Solvent Addition: Add the chosen solvent system to the vial.[1]
-
Sealing: Securely seal the vial with a cap.[1]
-
Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes). Reaction progress can be monitored by TLC or LC-MS.[1]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[1]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with additional ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Caption: A typical experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Conclusion
Fluorine substituents exert a profound influence on the reactivity of arylboronic acids. By increasing the Lewis acidity of the boron center, fluorine substitution can accelerate key steps in catalytic cycles like the Suzuki-Miyaura coupling. However, this enhanced acidity also increases the risk of protodeboronation, a detrimental side reaction. The position of the fluorine atom is critical, with ortho, meta, and para isomers displaying distinct reactivity profiles due to the balance of strong inductive and weaker mesomeric effects. For the synthetic chemist, a thorough understanding of these principles is essential for reaction design, enabling the strategic selection of substrates and the optimization of reaction conditions to maximize yields and minimize undesirable pathways. The continued study of these fascinating reagents will undoubtedly unlock new possibilities in the synthesis of complex fluorinated molecules for medicine and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. catalogo.upc.edu.pe [catalogo.upc.edu.pe]
- 11. benchchem.com [benchchem.com]
- 12. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Suzuki-Miyaura cross-coupling reactions
An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, particularly for creating biaryls, a common structural motif in pharmaceuticals and functional materials.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction joins an organoboron compound with an organic halide or pseudohalide.[2][3] Its widespread adoption in drug discovery and development is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the low toxicity of its reagents.[1][2][4] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[5]
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[2][6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (R¹-X).[2] This step, which is often rate-determining, forms a square-planar Pd(II) intermediate.[2][6] The reactivity order for the halide is I > OTf > Br >> Cl.[9]
-
Transmetalation : In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex.[7][9] A base is crucial for this step, as it activates the organoboron compound to form a more reactive boronate species.[9][10] This displaces the halide from the palladium center, resulting in a new palladium(II) complex with both organic groups attached.[7]
-
Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling to form the desired product (R¹-R²).[7] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8]
Key Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.[11]
-
Catalyst : Palladium complexes are the most common catalysts. The active species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[11] Palladacycles have also emerged as highly stable and active catalysts.[7] While palladium is dominant, nickel-based catalysts are effective for more challenging substrates like aryl chlorides and ethers.[4][7]
-
Ligands : Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky phosphine-based ligands (e.g., SPhos, XPhos) are widely used because they facilitate the oxidative addition and reductive elimination steps.[7][8][12] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[11]
-
Organoboron Reagents : Boronic acids are the most common coupling partners due to their commercial availability and stability to air and moisture.[13] Boronic esters, such as pinacol esters (B(Pin)), are often used for substrates that are unstable or prone to side reactions like protodeboronation.[1]
-
Organic Halides and Pseudohalides : A wide range of electrophiles can be used, including aryl, heteroaryl, and vinyl halides or triflates.[6] The reactivity generally follows the order I > Br > OTf > Cl.[9] While aryl chlorides are less reactive, modern catalysts with bulky, electron-rich ligands have made their use routine.[8][12]
-
Base : A base is required to activate the boronic acid for transmetalation.[14] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[6][14] The choice of base can significantly impact the reaction yield and must be compatible with the substrates' functional groups.[5]
-
Solvent : The reaction is often performed in organic solvents like dioxane, toluene, or THF, typically with the addition of water.[6] The solvent system influences the solubility of the reagents and the overall reaction kinetics.[14][15] Green, aqueous conditions have also been developed, taking advantage of the water solubility of organoboranes.[7]
Quantitative Data Summary
The choice of catalyst, ligand, and base directly impacts reaction efficiency. Below are tables summarizing performance data from various studies.
Table 1: Comparative Performance of Palladium Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [12] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [12] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [12] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [12] |
Note: Data is illustrative and derived from studies on sterically demanding arylboronic acids.[12]
Table 2: Effect of Different Bases on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2][12] |
| K₂CO₃ | Toluene/H₂O | 80 | 12 | 91 | [2][5] |
| NaHCO₃ | Toluene/H₂O | 80 | 12 | 85 | [2][5] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 | [16] |
Note: Yields are substrate-dependent. This table shows representative examples.
Table 3: Examples of High Turnover Number (TON) Systems
| Catalyst System | Substrates | TON | Reference |
|---|---|---|---|
| Pd₂(dba)₃ / P,O-ferrocene ligand | Aryl bromides + Aryl boronic acids | up to 750,000 | [4] |
| Palladacycle | Aryl iodides + Arylboronic acids (Carbonylative) | 10⁶ - 10⁷ | [17][18] |
| Pd(OAc)₂ / N-(4-methoxyphenyl)-3-oxobutanamide | Aryl chlorides + Arylboronic acids | up to 950,000 | [19] |
| Pd(OAc)₂ / SPhos | Aryl bromides + Arylboronic acids | up to 20,000 |[20] |
Detailed Experimental Protocol
This section provides a general, representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using modern Buchwald-type ligands.
Materials & Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]
-
Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[11][16]
-
Solvent Addition : Add the degassed toluene and degassed water to the reaction mixture via syringe.[11]
-
Reaction Execution : Place the Schlenk tube in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 2-24 hours.[11]
-
Monitoring : Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or GC-MS.[11]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate (3x).[11][21]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[11] After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[21]
Factors Affecting Reaction Outcome
Several factors beyond the core components can influence the success of a Suzuki-Miyaura coupling.
-
Temperature : Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate, although some highly active catalyst systems can operate at room temperature.[7][9][14]
-
Reaction Time : Reaction times can vary from minutes to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system.[11][22]
-
Side Reactions :
-
Protodeboronation : This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is often promoted by excess base or high temperatures and can be mitigated by using boronic esters or carefully controlling conditions.[6][23]
-
Homocoupling : The coupling of two identical organoboron reagents or two identical organic halides can occur, especially in the presence of oxygen or if the Pd(II) precatalyst is not properly reduced to Pd(0).[6]
-
Hydrolysis of Halides : In some cases, the organic halide can be hydrolyzed to the corresponding phenol, particularly with electron-deficient aryl halides under strongly basic conditions.
-
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry for C-C bond formation, second only to amide bond formation.[1][24] Its reliability and broad functional group tolerance make it ideal for synthesizing complex molecules, derivatizing core scaffolds, and performing late-stage functionalization in drug development pipelines.[5][24]
Many approved drugs are synthesized using this key reaction, including:
-
Losartan : An angiotensin II receptor antagonist used to treat high blood pressure.[24]
-
Valsartan : Another widely prescribed medication for hypertension and heart failure.[15]
-
Lumacaftor : A drug used to treat cystic fibrosis, where a critical biaryl bond is formed via Suzuki coupling.[24]
-
Rucaparib : An anticancer agent used for treating ovarian cancer.[23]
The reaction's robustness allows for the efficient coupling of complex heterocyclic fragments, which are prevalent in many biologically active compounds.[1][23]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable and powerful tool for synthetic chemists in academia and industry. Its operational simplicity, mild conditions, and vast scope have made it a go-to method for constructing carbon-carbon bonds. For professionals in drug development, a deep understanding of the reaction's mechanism, components, and optimization strategies is crucial for the efficient synthesis of novel therapeutics and complex molecular architectures. Continuous innovation in catalyst and ligand design continues to expand the capabilities of this remarkable reaction.[8]
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwjmrd.com [wwjmrd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. acs.figshare.com [acs.figshare.com]
- 18. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rsc.org [rsc.org]
- 22. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Decomposition Pathways of Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, materials science, and medicinal chemistry. Their utility, however, is often tempered by their inherent instability, leading to decomposition through several key pathways. A thorough understanding of these degradation routes is critical for optimizing reaction conditions, ensuring product purity, and developing stable boronic acid-based pharmaceuticals. This technical guide provides a detailed exploration of the primary decomposition pathways of boronic acids: protodeboronation, oxidation, and boroxine formation.
Protodeboronation: Cleavage of the Carbon-Boron Bond
Protodeboronation is a chemical reaction involving the protonolysis of a carbon-boron bond, resulting in its replacement with a carbon-hydrogen bond.[1] This is a well-documented and often undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] The propensity for a boronic acid to undergo protodeboronation is highly dependent on factors such as pH, temperature, and the electronic and steric nature of its organic substituent.[2]
Acid-Catalyzed Protodeboronation
Under acidic conditions, the protodeboronation of arylboronic acids can occur via an intermolecular metathesis involving a four-membered ring transition state.[3] This pathway is generally favored for arylboronic acids bearing electron-donating groups, which enhance the rate and yield of the reaction.[4]
Base-Catalyzed Protodeboronation
Base-catalyzed protodeboronation typically proceeds through the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[2] The subsequent rate-limiting step involves the reaction of this boronate with a proton source, such as water, to yield the protodeboronated product.[2] The rate of base-catalyzed protodeboronation is highly pH-dependent, often reaching a maximum at a pH above the pKa of the boronic acid.[5] For some heteroaromatic boronic acids, a zwitterionic intermediate can be responsible for rapid protodeboronation at neutral pH.[2]
Quantitative Data: Protodeboronation Rates
The rate of protodeboronation is highly sensitive to the pH of the medium and the structure of the boronic acid. The following table summarizes representative half-lives (t₀.₅) for the protodeboronation of various arylboronic acids under different pH conditions.
| Arylboronic Acid | pH | Temperature (°C) | Half-life (t₀.₅) | Reference |
| p-Anisylboronic acid | 1-3 (HCl) | 90 | Varies with [H⁺] | [6] |
| p-Anisylboronic acid | 11-13 (KOH) | 90 | Varies with [OH⁻] | [6] |
| 2,6-Difluorophenylboronic acid | > pKa | 70 | ~5 s | [7] |
| Pentafluorophenylboronic acid | > pKa | 70 | 2.6 ms | [7] |
| 3-Thienylboronic acid | Max rate at pKa | 70 | Varies | [7] |
| 2-Pyridylboronic acid | 7 | 70 | 27 s | [8] |
| 3- & 4-Pyridylboronic acids | 12 | 70 | > 1 week | [7] |
| 5-Thiazolylboronic acid | 7 | 70 | ~25-50 s | [7] |
Oxidation to Phenols
The oxidation of arylboronic acids to the corresponding phenols is another significant decomposition pathway, which can also be a synthetically useful transformation. This process, often referred to as ipso-hydroxylation, involves the cleavage of the C–B bond and the formation of a C–O bond.[9]
The reaction is typically carried out using an oxidizing agent, with hydrogen peroxide being a common and environmentally benign choice. The proposed mechanism involves the formation of an adduct between the boronic acid and the oxidant, followed by a 1,2-aryl migration from the boron to the oxygen atom. Subsequent hydrolysis of the resulting boronate ester yields the phenol.[1]
Quantitative Data: Yields of Phenols from Arylboronic Acids
The efficiency of the oxidation of arylboronic acids to phenols is influenced by the substrate, oxidant, and reaction conditions. The following table presents the yields of various phenols from the corresponding arylboronic acids using hydrogen peroxide as the oxidant.
| Arylboronic Acid | Substituent | Solvent | Reaction Time | Yield (%) | Reference |
| Phenylboronic acid | H | Ethanol | 1 min | 99 | |
| 4-Methylphenylboronic acid | 4-CH₃ | Ethanol | 1 min | 98 | |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Ethanol | 1 min | 97 | |
| 4-Chlorophenylboronic acid | 4-Cl | Ethanol | 1 min | 96 | |
| 4-Fluorophenylboronic acid | 4-F | Ethanol | 1 min | 95 | |
| 3-Nitrophenylboronic acid | 3-NO₂ | Ethanol | 1 min | 94 | |
| 2-Naphthylboronic acid | - | Ethanol | 1 min | 92 | |
| 4-Biphenylboronic acid | 4-Ph | Ethanol | 1 min | 95 |
Boroxine Formation
Boronic acids can undergo a reversible dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[5] This equilibrium is influenced by the presence of water, temperature, and the electronic properties of the substituents on the boronic acid.[10] The formation of boroxines is an entropically driven process due to the release of three water molecules.
The mechanism involves a series of condensation steps. The Lewis acidic nature of the boron atom allows for the formation of a dimeric intermediate, which then undergoes further condensation to form the stable six-membered boroxine ring.[6]
Quantitative Data: Thermodynamics of Boroxine Formation
The formation of boroxines from boronic acids is a reversible process with associated thermodynamic parameters. The following table summarizes the enthalpy (ΔH) and entropy (TΔS) changes for the formation of various tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K.
| Substituent (R) | Keq (M⁻²) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| OMe | 1.40 | 14.3 | 15.4 | [10] |
| Me | 0.45 | 14.3 | 12.3 | [10] |
| H | 0.28 | 14.3 | 11.0 | [10] |
| F | 0.17 | 14.3 | 9.9 | [10] |
| Cl | 0.16 | 14.3 | 9.7 | [10] |
| CN | 0.05 | 14.3 | 6.8 | [10] |
| NO₂ | 0.03 | 14.3 | 5.5 | [10] |
Experimental Protocols
Accurate monitoring of boronic acid decomposition is essential for understanding its stability and optimizing its use. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Detailed Methodology for HPLC Analysis of Boronic Acid Degradation
This protocol provides a general framework for developing a stability-indicating HPLC method for boronic acids.
Objective: To separate and quantify the parent boronic acid from its degradation products over time under various stress conditions.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or Diode Array Detector (DAD)).
-
Analytical column: A reversed-phase C18 column is a common starting point (e.g., 4.6 x 150 mm, 5 µm). The choice of stationary phase may need to be optimized to minimize on-column degradation.[11]
Reagents and Materials:
-
Boronic acid sample
-
HPLC-grade acetonitrile (ACN) and water
-
pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate)
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,5-Difluoro-4-benzyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-Difluoro-4-benzyloxyphenylboronic acid. This versatile protocol is intended for the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The presence of the difluoro-benzyloxy-phenyl motif can impart unique electronic and steric properties to target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.
Due to the limited availability of specific experimental data for this compound, the following protocols and data are adapted from established procedures for the structurally similar 2,5-difluorophenylboronic acid.[1][2][3][4] Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific substrates. The ortho-fluorine substituent can make the boronic acid susceptible to protodeboronation, a common side reaction.[2] The use of highly active palladium catalysts and carefully selected bases can mitigate this issue by promoting rapid C-C bond formation.[2]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid with various aryl halides.[1][4] These conditions are expected to be a good starting point for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides with 2,5-Difluorophenylboronic Acid [1][4]
| Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Table 2: Suzuki-Miyaura Coupling Conditions for Aryl Chlorides with 2,5-Difluorophenylboronic Acid [1][4]
| Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of an aryl halide with this compound. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides [4]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the tube via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Coupling with Aryl Chlorides [4]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical relationship of components in the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Optimized Synthesis of 2,5-Difluoro-4-benzyloxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-benzyloxyphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the difluorinated phenyl ring can enhance metabolic stability, modulate electronic properties, and improve the binding affinity of target molecules. This document provides a detailed, optimized protocol for the multi-step synthesis of this compound, starting from the commercially available 4-bromo-2,5-difluorophenol.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two main steps:
-
Protection of the phenolic hydroxyl group: The hydroxyl group of 4-bromo-2,5-difluorophenol is protected with a benzyl group to yield 1-bromo-4-(benzyloxy)-2,5-difluorobenzene.
-
Borylation: The aryl bromide is converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Data Presentation: Optimized Reaction Conditions
The following table summarizes the optimized reaction conditions for each step of the synthesis.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzylation | 4-Bromo-2,5-difluorophenol | Benzyl bromide, K₂CO₃ | Acetonitrile | 80 | 4-6 | >95 |
| 2 | Borylation | 1-Bromo-4-(benzyloxy)-2,5-difluorobenzene | n-Butyllithium, Triisopropyl borate | Anhydrous THF | -78 to RT | 12-16 | 70-85 |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-(benzyloxy)-2,5-difluorobenzene
This protocol describes the protection of the hydroxyl group of 4-bromo-2,5-difluorophenol using benzyl bromide.
Materials:
-
4-Bromo-2,5-difluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,5-difluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash them with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-4-(benzyloxy)-2,5-difluorobenzene as a white solid.
Step 2: Synthesis of this compound
This protocol details the conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange.[1][2][3]
Materials:
-
1-Bromo-4-(benzyloxy)-2,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or a three-necked round-bottom flask
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Assemble a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Dissolve 1-bromo-4-(benzyloxy)-2,5-difluorobenzene (1.0 eq.) in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise, again maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of arylboronic acids can sometimes be challenging due to their physical properties. Recrystallization is often the preferred method.
Procedure:
-
Dissolve the crude boronic acid in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the purified this compound under vacuum.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and material properties, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling of aryl and heteroaryl halides with fluorinated boronic acids, a class of substrates known for its unique challenges, including a propensity for protodeboronation.
Fluorinated boronic acids, particularly electron-deficient ones, can be challenging coupling partners. The presence of electron-withdrawing fluorine atoms can decrease the nucleophilicity of the boronic acid and increase its rate of decomposition under basic reaction conditions. However, recent advances in catalyst development, particularly the use of specialized palladium precatalysts and bulky, electron-rich phosphine ligands, have enabled efficient coupling of these challenging substrates.
Catalyst Selection and Reaction Optimization
The success of a Suzuki coupling reaction with fluorinated boronic acids is highly dependent on the choice of the palladium source, ligand, base, and solvent.
Palladium Precatalysts: Modern palladium precatalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts are typically air- and moisture-stable complexes that readily form the active Pd(0) species in solution. For demanding couplings with unstable boronic acids, precatalysts that generate the active catalyst at low temperatures are crucial to minimize boronic acid decomposition.[1][2][3]
Ligands: Bulky, electron-rich monophosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective for these transformations.[4] These ligands promote both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the product. N-heterocyclic carbenes (NHCs) have also been shown to be effective ligands.[4]
Bases: The choice of base is critical. A base is required to activate the boronic acid for transmetalation.[5] However, strong bases can accelerate the decomposition of sensitive fluorinated boronic acids.[1][2][3] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For particularly sensitive substrates, weaker bases or alternative boron reagents may be necessary.
Solvents: A mixture of an organic solvent (e.g., THF, dioxane, toluene) and an aqueous base solution is commonly employed. The choice of solvent can influence the solubility of the reagents and the reaction rate.
Experimental Workflow for Suzuki Coupling of Fluorinated Boronic Acids
The following diagram illustrates a typical workflow for setting up a Suzuki coupling reaction with a fluorinated boronic acid.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Base Selection in Suzuki Reactions Involving Sensitive Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science. However, the success of this reaction is highly dependent on the judicious choice of reaction conditions, especially the base, when working with sensitive boronic acids. This document provides detailed guidance on base selection, protocols for Suzuki reactions with sensitive substrates, and troubleshooting strategies to overcome common challenges.
The Critical Role of the Base in Suzuki-Miyaura Coupling
The base in a Suzuki-Miyaura reaction serves multiple essential functions. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily undergoes transmetalation with the palladium(II) complex.[1][2][3] The base also facilitates the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[1] The choice of base is critical as it can significantly influence the reaction yield, rate, and selectivity.[4]
A common side reaction, particularly with electron-rich or heteroaryl boronic acids, is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1][5] This is often exacerbated by the presence of strong bases and water.[1] Therefore, for substrates with base-sensitive functionalities such as esters, amides, or ketones with α-protons, the use of milder bases is strongly recommended.[1]
Comparative Performance of Bases in Suzuki Reactions
The selection of an appropriate base is crucial for the success of the Suzuki-Miyaura coupling reaction. The following table summarizes the performance of various bases, providing a guide for initial reaction optimization.
| Base | Typical Equivalents | Common Solvent System | Relative Yield | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | >95% | An excellent choice for sensitive substrates due to its moderate basicity and good solubility.[1] |
| K₂CO₃ | 2.0 | Dioxane/H₂O | ~95% | A common and reliable choice for a wide range of Suzuki couplings.[1][6] |
| Cs₂CO₃ | 2.0 | Dioxane | >95% | Often provides superior results but is more costly than other carbonate bases.[1] |
| Na₂CO₃ | 2.0 | Toluene/H₂O | Highly effective | A standard and effective base for many common Suzuki couplings.[1] |
| NaOH | 2.0 | Toluene/H₂O | ~90% | A strong base that carries a risk of promoting side reactions with sensitive functional groups.[1] |
| Triethylamine (TEA) | 3.0 | Toluene | <40% | Organic amine bases are generally less effective than inorganic oxygen-based bases.[1] |
| KOtBu | 1.1 - 2.0 | Toluene, DMF | High | A very strong base, often employed for less reactive aryl chlorides.[4] |
Stability of Sensitive Boronic Acids
Several heterocyclic boronic acids are notoriously unstable and prone to rapid protodeboronation, especially under basic conditions. Understanding the relative stability of these reagents is key to designing successful coupling strategies.
| Boronic Acid | Conditions | Half-life (t½) |
| 2-Pyridylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds |
| 3-Pyridylboronic acid | pH 12, 70 °C, 50% aq. dioxane | > 1 week |
| 4-Pyridylboronic acid | pH 12, 70 °C, 50% aq. dioxane | > 1 week |
| 5-Thiazolylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds |
| 2-Furylboronic acid | pH 13, 70 °C, 50% aq. dioxane | ~1 hour |
| 2-Thiopheneboronic acid | pH 13, 70 °C, 50% aq. dioxane | ~10 hours |
| Data is illustrative and specific rates will vary with exact reaction conditions.[7] |
To circumvent the instability of certain boronic acids, stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates can be employed.[7][8] These air-stable compounds undergo slow, controlled hydrolysis under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing decomposition.[5][8]
Experimental Protocols
The following protocols provide a starting point for performing Suzuki-Miyaura reactions with sensitive boronic acids. Optimization for specific substrates is recommended.
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide
This protocol is suitable for substrates containing base-labile functional groups.
Materials:
-
Aryl Bromide (with sensitive group) (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.[1]
-
Add the anhydrous, degassed solvent via cannula or syringe.[1]
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).[1]
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.[1]
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling with a Sensitive Heterocyclic Boronic Acid
Microwave irradiation can significantly reduce reaction times, which is particularly advantageous for unstable boronic acids.[6]
Materials:
-
Aryl Halide (1.0 equiv)
-
Heterocyclic Boronic Acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a microwave reactor vial, add the aryl halide, heterocyclic boronic acid, and potassium carbonate.[6]
-
Add tetrakis(triphenylphosphine)palladium(0).[6]
-
Add a mixture of 1,4-dioxane and water (e.g., 2:1 ratio) that has been previously degassed.[6]
-
Seal the vial under an argon atmosphere.[6]
-
Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 15 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.[6]
-
Extract the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[6]
Visualizing Key Processes
To better understand the Suzuki-Miyaura reaction and troubleshoot potential issues, the following diagrams illustrate the catalytic cycle and a workflow for addressing low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Solvent Effects in Suzuki-Miyaura Cross-Coupling with 2,5-Difluoro-4-benzyloxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This method is particularly vital in the pharmaceutical and materials science industries for synthesizing biaryl and heteroaryl structures.[2] The incorporation of fluorinated aromatic moieties, such as the 2,5-difluoro-4-benzyloxyphenyl group, into molecular scaffolds can significantly enhance biological activity, metabolic stability, and other critical pharmacokinetic properties.[3][4]
2,5-Difluoro-4-benzyloxyphenylboronic acid is a valuable building block for introducing this difluorinated phenyl moiety. However, like other ortho-fluorinated arylboronic acids, it presents unique challenges, most notably a propensity for competitive protodeboronation under the basic conditions required for the coupling reaction.[3][5] This side reaction, where the boronic acid group is replaced by a hydrogen atom, can lead to diminished yields and the formation of undesirable byproducts.[3] Therefore, the careful selection and optimization of reaction parameters—especially the solvent system—are critical for achieving high yields and purity.
The Critical Role of the Solvent System
The solvent is a crucial component in palladium-catalyzed cross-coupling reactions, exerting significant influence on the reaction rate, selectivity, and overall efficiency.[6] Its role extends beyond simply dissolving reactants and includes:
-
Catalyst Activation and Stability: Solvents can play a direct role in the formation and stabilization of the active catalytic species.[6] The choice of solvent can influence the coordination sphere of the palladium center.[6] For instance, less polar solvents like 1,4-dioxane or toluene are often effective with neutral palladium complexes such as Pd(PPh₃)₄, whereas highly polar solvents may be better suited for ionic pre-catalysts.[6]
-
Reagent Solubility: The solubility of the boronic acid, aryl halide, base, and catalyst system is paramount for an efficient reaction. Biphasic solvent systems, such as THF/water or Dioxane/water, are commonly employed to dissolve both the organic coupling partners and the inorganic base.[7]
-
Influence on Reaction Mechanism: The solvent's polarity can stabilize polar intermediates and transition states within the catalytic cycle.[8][9] For example, the oxidative addition step, particularly with aryl triflates, is known to proceed through a polar transition state and is often accelerated in polar solvents.[10]
-
Modulation of Base Activity: The solvent can affect the effective basicity of the inorganic base, which in turn influences the rate of transmetalation and the extent of side reactions like protodeboronation.
Data Presentation: Solvent Effects on Coupling of 2,5-Difluorophenylboronic Acid*
The following table summarizes reaction conditions from various sources for the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid, a close structural analog of this compound. This data serves as an excellent starting point for optimizing reactions with the target molecule, as the electronic and steric effects of the ortho-fluorine substituents are the primary drivers of reactivity challenges.
| Aryl Halide Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | |
| 4-Chlorobenzonitrile | XPhos Palladacycle G2 (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [3] |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O (3:3:1) | 95 | 16-24 | - | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | - | |
| Aryl Bromide | Heterogeneous Pd Catalyst | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | - | - | [3] |
Note: The specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction. RT (Room Temperature) is typically 20-25 °C.[1]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.[3]
-
Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles.[5]
-
The choice of base is critical; K₃PO₄ is often effective and mild enough to minimize protodeboronation of the electron-deficient boronic acid.[1][5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in THF/Water
This protocol is adapted for high-activity catalyst systems that allow for reactions at room temperature, minimizing degradation of the boronic acid.[1][3]
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl or Heteroaryl Halide (1.0 equiv.)
-
Palladium Precatalyst (e.g., XPhos Palladacycle G2, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.) as a solid or aqueous solution
-
Tetrahydrofuran (THF), anhydrous, degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst (0.02 mmol, 2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed anhydrous THF (e.g., 4 mL) via syringe.
-
Add degassed water (e.g., 2 mL) via syringe to create a 2:1 solvent mixture.
-
Stir the reaction mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Procedure for Coupling in 1,4-Dioxane at Elevated Temperature
This protocol is suitable for couplings that may require higher temperatures, using a more traditional catalyst system.[1]
Materials:
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Halide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane, anhydrous, degassed
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,5-Difluoro-4-benzyloxyphenylboronic acid
These application notes provide detailed procedures for the synthesis of biaryl compounds utilizing 2,5-Difluoro-4-benzyloxyphenylboronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of C-C bonds, and the protocols outlined below are designed to facilitate the successful synthesis of a variety of biaryl structures. The inclusion of the 2,5-difluoro-4-benzyloxyphenyl moiety can be of significant interest in medicinal chemistry and materials science due to the influence of fluorine and benzyloxy groups on molecular properties.
The following sections offer detailed experimental protocols, a summary of expected reaction yields based on analogous compounds, and visualizations of the reaction workflow and catalytic cycle. These notes are intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Data Presentation: Expected Yields in Suzuki-Miyaura Coupling
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid with various aryl halides.[1] While this data is for a structurally similar analogue, it provides a reasonable expectation for the performance of this compound in similar reactions. The benzyloxy group is not expected to significantly interfere with the reaction, and in some cases, its electron-donating nature might be beneficial. Optimization for specific substrates is always recommended.
Table 1: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Aryl Halides [1]
| Coupling Partner (Aryl Halide) | Substituent | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Electron-withdrawing | 4-Acetyl-2',5'-difluorobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Electron-withdrawing | 4-Cyano-2',5'-difluorobiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | Electron-withdrawing | 2',5'-Difluoro-4-nitro-1,1'-biphenyl | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Electron-donating | 2',5'-Difluoro-4-methoxy-1,1'-biphenyl | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Neutral | 2,5-Difluorobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| Bromobenzene | Neutral | 2,5-Difluorobiphenyl | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These should be considered as general starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides
This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.[1]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Suzuki Coupling with Aryl Chlorides
This protocol outlines a general procedure for the more challenging coupling of this compound with aryl chlorides, which often requires more active catalysts and harsher conditions.[1]
Materials:
-
Aryl chloride (1.0 equiv.)
-
This compound (1.5 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the general workflow of the Suzuki-Miyaura coupling and its catalytic cycle.
Caption: General experimental workflow for biaryl synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Scale-up Synthesis of 2,5-Difluoro-4-benzyloxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-benzyloxyphenylboronic acid is a key building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The presence of the difluoro substitution pattern and the benzyloxy protecting group offers unique electronic properties and synthetic handles for the construction of novel pharmaceutical intermediates and functional materials.
Transitioning the synthesis of this boronic acid from the laboratory bench to a larger, pilot-plant, or manufacturing scale introduces significant challenges. These challenges primarily revolve around the management of highly reactive and pyrophoric organolithium reagents, reaction exothermicity, and ensuring product purity and consistency. This document provides a detailed protocol for the synthesis of this compound, with a strong emphasis on the considerations necessary for a safe and successful scale-up.
Synthetic Pathway Overview
The most common and scalable route to this compound begins with the commercially available starting material, 1-bromo-2,5-difluoro-4-benzyloxybenzene. The synthesis proceeds via a two-step, one-pot process involving a lithium-halogen exchange followed by borylation and subsequent hydrolysis.
Scale-up Synthesis Considerations
Reaction and Reagent Handling
-
Organolithium Reagents: The use of n-butyllithium (n-BuLi) or other alkyllithiums is the most critical step in this synthesis. These reagents are highly pyrophoric and react violently with water, oxygen, and other protic sources. On a large scale, the following are critical:
-
Inert Atmosphere: All reactors, transfer lines, and vessels must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to maintain a strict oxygen and moisture-free environment.
-
Reagent Titration: The concentration of commercial organolithium solutions can vary. It is imperative to titrate the reagent before use to ensure accurate stoichiometry.
-
Safe Quenching: Provisions for safely quenching excess organolithium reagent must be in place. This typically involves the slow addition of a less reactive quenching agent like isopropanol, followed by a more aqueous quench.
-
-
Thermal Management: The lithium-halogen exchange reaction is extremely fast and highly exothermic.
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation a major challenge. The reactor must have sufficient cooling capacity to manage the heat generated.
-
Addition Rate: The rate of addition of the organolithium reagent is the primary method for controlling the reaction temperature. A slow, controlled addition rate, monitored by an internal temperature probe, is crucial to prevent a runaway reaction. The reaction is typically conducted at very low temperatures (e.g., -78 °C).
-
Process Safety and Alternative Technologies
-
Cryogenic Conditions: Maintaining temperatures of -78 °C on a large scale can be operationally complex and expensive. Alternative cooling systems or technologies should be evaluated.
-
Flow Chemistry: Continuous flow reactors offer a safer and more efficient alternative for handling highly reactive and exothermic reactions.[1] The small reactor volume at any given time minimizes the risk of a thermal runaway, while the high surface-area-to-volume ratio allows for superior heat and mass transfer.[1][2] This can lead to improved yields and a better safety profile for large-scale production.
Workup and Purification
-
Quenching: The quenching of the borate ester with acid is also exothermic and requires careful temperature control.
-
Impurity Profile: Potential impurities include the starting bromo-compound and de-boronated byproducts.
-
Purification Strategy: While column chromatography is common at the lab scale, it is often impractical for large quantities. A scalable purification strategy involves:
-
Acid-Base Extraction: The crude boronic acid can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., NaOH) to form the boronate salt.[3]
-
The aqueous layer is then washed with an organic solvent to remove non-acidic impurities.
-
The pure boronic acid is then precipitated by re-acidifying the aqueous layer with an acid like HCl.[3]
-
The resulting solid can be collected by filtration and dried.
-
-
Crystallization: The final product can be further purified by recrystallization from a suitable solvent system.
Quantitative Data and Reaction Parameters
The following tables provide representative quantitative data for the synthesis, based on analogous procedures for the preparation of fluorinated arylboronic acids.[4][5]
Table 1: Reagent Quantities and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Representative Amount (for ~20 mmol scale) |
| 1-Bromo-2,5-difluoro-4-benzyloxybenzene | 313.14 | 1.0 | 6.26 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 - 1.2 | 8.8 - 9.6 mL |
| Triisopropyl borate | 188.08 | 1.1 - 1.2 | 5.1 - 5.6 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 150 - 200 mL |
| Hydrochloric Acid (1 M aqueous) | - | - | As required for pH ~1-2 |
Table 2: Key Experimental Parameters
| Parameter | Value / Condition |
| Lithiation Step | |
| Temperature | -78 °C |
| n-BuLi Addition Time | 30 - 60 minutes (scale-dependent) |
| Reaction Time after Addition | 1 - 2 hours |
| Borylation Step | |
| Temperature | -78 °C |
| Reaction Time | Allow to warm to room temperature, stir overnight |
| Workup | |
| Quench Temperature | 0 °C |
| Final pH | ~1 - 2 |
| Purification | |
| Primary Method | Acid-Base Extraction |
| Expected Yield | 70 - 85% (based on analogous reactions) |
Experimental Protocol
5.1 Materials and Equipment
-
Multi-neck, round-bottom flask or reactor vessel, equipped with a mechanical stirrer, thermocouple, nitrogen/argon inlet, and an addition funnel.
-
Anhydrous tetrahydrofuran (THF).
-
1-Bromo-2,5-difluoro-4-benzyloxybenzene.
-
n-Butyllithium (2.5 M solution in hexanes).
-
Triisopropyl borate.
-
1 M Hydrochloric acid.
-
Sodium hydroxide.
-
Ethyl acetate, Diethyl ether, or Methyl tert-butyl ether (MTBE).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Cooling bath (dry ice/acetone or cryo-cooler).
5.2 Reaction Procedure
-
Reactor Setup: Flame-dry the reactor vessel under vacuum and backfill with nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: Charge the reactor with 1-bromo-2,5-difluoro-4-benzyloxybenzene (1.0 eq) and anhydrous THF (approx. 25 mL per gram of starting material).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via an addition funnel or syringe pump, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the mixture at -78 °C for 1.5 hours.
-
Borylation: In a separate, dry flask, dissolve triisopropyl borate (1.1 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Transfer: Transfer the freshly prepared aryllithium solution to the cold triisopropyl borate solution via a cannula, maintaining the temperature below -70 °C.
-
Warm-up: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH of the aqueous layer is between 1 and 2.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with an organic solvent (e.g., ethyl acetate).
-
Combine and Wash: Combine all organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
5.3 Purification Protocol (Acid-Base Extraction)
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or MTBE.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide. Repeat the extraction 2-3 times. The product will move into the aqueous layer as the sodium boronate salt.
-
Organic Impurity Removal: Wash the combined basic aqueous layers with a fresh portion of the organic solvent to remove any neutral, non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl, while stirring, until the pH is ~1-2. The pure this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Visualization of Workflow
Caption: Synthetic workflow for this compound.
References
- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. B-[4-(4-dibenzothienyl)phenyl]-boronic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Purification of Biaryl Products from 2,5-Difluoro-4-benzyloxyphenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of biaryl compounds synthesized via Suzuki-Miyaura coupling reactions utilizing 2,5-Difluoro-4-benzyloxyphenylboronic acid. The methodologies outlined below focus on common and effective techniques to isolate and purify the desired products, ensuring high purity for subsequent applications in research and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds. This compound is a valuable building block in medicinal chemistry, as the resulting fluorinated and benzyloxylated biaryl motifs are of significant interest for their potential biological activities. For instance, benzyloxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy.[1]
Proper purification of the synthesized biaryl compounds is critical to remove unreacted starting materials, catalysts, and byproducts, which can interfere with biological assays and downstream applications. This document details two primary purification strategies: flash column chromatography and recrystallization, following a standard aqueous workup.
General Post-Reaction Workup Protocol
Prior to purification, a general aqueous workup is necessary to remove inorganic salts, the base used in the coupling reaction, and water-soluble impurities.
Protocol 2.1: Aqueous Workup
-
Upon completion of the Suzuki-Miyaura coupling reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
To remove unreacted boronic acid, wash the organic layer with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or 1 M potassium hydroxide (KOH).[2] The boronic acid will form a water-soluble boronate salt and partition into the aqueous layer.
-
Wash the organic layer sequentially with water and then with brine to remove residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired biaryl product from nonpolar impurities, homocoupled byproducts, and other closely related compounds.
Protocol 3.1: Flash Column Chromatography
-
Solvent System Selection: Determine an optimal solvent system using thin-layer chromatography (TLC). The ideal eluent should provide good separation between the product and impurities, with a target Rf value for the product of approximately 0.2-0.4. Common solvent systems for biaryl compounds include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger, volatile solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the column.
-
Elution: Begin elution with the low-polarity solvent system. If a gradient elution is required, gradually increase the polarity of the eluent to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified biaryl compound.
Experimental Workflow for Purification
Caption: General workflow for the purification of biaryl products.
Purification by Recrystallization
For solid biaryl products, recrystallization can be an effective method to achieve high purity, especially for removing minor impurities.
Protocol 4.1: Recrystallization
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallizing biaryl compounds include ethanol, isopropanol, toluene, or solvent pairs like ethyl acetate/hexanes or dichloromethane/hexanes.
-
Dissolution: In a suitable flask, add the crude solid product and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better recovery, the flask can be placed in an ice bath or refrigerator to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be confirmed by melting point analysis and spectroscopic methods (NMR, etc.).
Data Presentation: Comparison of Purification Techniques
The following table provides an illustrative comparison of the expected outcomes for the purification of a representative biaryl product derived from the coupling of this compound with an aryl bromide. Note: Actual yields and purity will vary depending on the specific substrates, reaction conditions, and execution of the purification protocols.
| Purification Technique | Typical Recovery Yield | Final Purity (by HPLC/NMR) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 70-90% | >98% | Effective for a wide range of impurities; separates non-polar byproducts well. | Can be time-consuming and requires larger volumes of solvent; risk of product decomposition on silica. |
| Recrystallization | 60-85% | >99% | Can yield very high purity material; cost-effective and scalable. | Only suitable for solid products; significant product loss can occur in the mother liquor. |
| Aqueous Workup Only | ~95% | 80-95% | Removes inorganic salts and some polar impurities. | Insufficient for removing non-polar byproducts and unreacted starting materials. |
Visualization of a Relevant Signaling Pathway
The purified biaryl compounds containing the 2,5-difluoro-4-benzyloxyphenyl motif may have applications as inhibitors of critical signaling pathways in drug development. For example, they can be designed to target the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][3]
Caption: Inhibition of the STAT3 signaling pathway by a biaryl compound.
References
Application Notes and Protocols: 2,5-Difluoro-4-benzyloxyphenylboronic Acid in the Synthesis of Potent ENPP1 Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-benzyloxyphenylboronic acid is a key building block in the synthesis of a novel class of potent and selective enzyme inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a crucial enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response. Inhibition of ENPP1 has emerged as a promising therapeutic strategy in immuno-oncology, aiming to enhance the anti-tumor immune response. The unique electronic properties of the 2,5-difluoro-4-benzyloxyphenyl moiety contribute significantly to the potency and selectivity of these inhibitors. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of ENPP1 inhibitors.
The cGAS-STING Signaling Pathway and the Role of ENPP1
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.
Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum membrane. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β). These interferons are secreted and act in an autocrine and paracrine manner to stimulate a broad anti-viral and anti-tumor immune response.
ENPP1, a transmembrane glycoprotein, is the primary enzyme responsible for the extracellular hydrolysis of cGAMP into AMP and GMP, thereby terminating the STING signal. In the tumor microenvironment (TME), cancer cells can release cGAMP, which can be taken up by surrounding immune cells to activate their STING pathway and promote anti-tumor immunity. However, high levels of ENPP1 in the TME can abrogate this process. Therefore, inhibiting ENPP1 can preserve extracellular cGAMP, leading to a more robust and sustained anti-tumor immune response.
Application of this compound
This compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The incorporation of the 2,5-difluoro-4-benzyloxyphenyl moiety into small molecule inhibitors of ENPP1 has been shown to be advantageous for several reasons:
-
Enhanced Potency: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the enzyme's active site, leading to increased binding affinity.
-
Improved Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the inhibitor.
-
Modulation of Physicochemical Properties: The benzyloxy group provides a handle for further chemical modification and can influence the solubility and pharmacokinetic properties of the final compound.
A common scaffold for ENPP1 inhibitors is the imidazo[4,5-c]pyridine core. The 2,5-difluoro-4-benzyloxyphenyl group is typically introduced at the 7-position of this heterocyclic system via a Suzuki coupling reaction.
Experimental Protocols
The synthesis of a representative ENPP1 inhibitor, 7-(2,5-difluoro-4-(benzyloxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-amine , is outlined below. The general workflow involves the synthesis of the imidazo[4,5-c]pyridine core followed by the crucial Suzuki coupling step.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-(2,5-difluoro-4-(benzyloxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-amine
Materials:
-
4-amino-7-chloro-1H-imidazo[4,5-c]pyridine (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, including a Schlenk flask or a sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add 4-amino-7-chloro-1H-imidazo[4,5-c]pyridine (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.05 equiv) and SPhos (0.10 equiv) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask containing the reactants.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) to the reaction mixture via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 7-(2,5-difluoro-4-(benzyloxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-amine.
Expected Yield: 60-85%
Protocol 2: In Vitro ENPP1 Inhibition Assay
Materials:
-
Recombinant human ENPP1 enzyme
-
2',3'-cGAMP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Quenched fluorescent substrate for ENPP1 (optional, for high-throughput screening) or a method to detect cGAMP levels (e.g., LC-MS or a cGAMP-specific antibody-based assay)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compounds.
-
Add the ENPP1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (2',3'-cGAMP) to each well. The final substrate concentration should be at or near its Km value for ENPP1.
-
Incubate the reaction at 37 °C for a specified period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate divalent cations).
-
Quantify the amount of product formed or remaining substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Data Presentation
The inhibitory activity of compounds synthesized using this compound and its analogs against ENPP1 is summarized in the table below.
| Compound ID | Core Scaffold | R Group (at position 7) | ENPP1 IC₅₀ (nM) |
| 1 | Imidazo[4,5-c]pyridine | 2,5-Difluoro-4-benzyloxyphenyl | 5.2 |
| 2 | Imidazo[4,5-c]pyridine | 2-Fluoro-4-benzyloxyphenyl | 15.8 |
| 3 | Imidazo[4,5-c]pyridine | 4-Benzyloxyphenyl | 45.3 |
| 4 | Imidazo[4,5-c]pyridine | 2,5-Difluorophenyl | 28.1 |
Data is representative and compiled from various sources for illustrative purposes.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent ENPP1 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development. The ability to selectively inhibit ENPP1 opens up new avenues for cancer immunotherapy by modulating the cGAS-STING pathway. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties of inhibitors derived from this scaffold are warranted to advance these promising compounds into clinical development.
Application of 2,5-Difluoro-4-benzyloxyphenylboronic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-benzyloxyphenylboronic acid is a versatile building block in modern materials science, prized for its unique electronic and structural properties. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and the characteristics of the resulting materials. The electron-withdrawing nature of fluorine can lower the HOMO and LUMI energy levels of derived molecules, which is highly advantageous for applications in organic electronics. This modification can enhance electron injection and improve the material's stability against oxidative degradation.
The benzyloxy group provides a site for further functionalization and can influence the solubility and morphological properties of the final material. This combination of features makes this compound a valuable precursor for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and chemical sensors. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to construct complex conjugated molecules.[1][2][3]
Key Applications in Materials Science
The unique properties of this compound make it a valuable component in the design and synthesis of a variety of advanced materials.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, materials derived from fluorinated phenylboronic acids are instrumental in developing highly efficient and stable blue emitters, which remain a significant challenge in the industry. The incorporation of the 2,5-difluorophenyl moiety helps to tune the electronic properties of the emissive layer materials, leading to improved charge balance, higher quantum efficiencies, and longer device lifetimes.
Organic Photovoltaics (OPVs)
For OPV applications, the use of fluorinated building blocks can enhance the power conversion efficiency (PCE) of organic solar cells.[4] The electronic modifications imparted by the fluorine atoms can lead to better energy level alignment between the donor and acceptor materials, facilitating more efficient exciton dissociation and charge transport.
Fluorescent Chemical Sensors
Boronic acids are well-known for their ability to interact with diols, making them excellent candidates for the development of fluorescent sensors for saccharides and other biologically relevant molecules. While direct applications of this compound in this area are still emerging, the principles of boronic acid-based sensing provide a strong foundation for its potential use in creating novel chemosensors. The fluorinated and benzyloxy-substituted phenyl ring can be integrated into a fluorophore system to modulate its emission properties upon binding to an analyte.
Data Presentation
The following table summarizes representative performance data for an OLED device incorporating a material synthesized from a difluorophenylboronic acid derivative. While this data is for a closely related compound, it provides a strong indication of the potential performance of materials derived from this compound.
Table 1: Performance Data for a Blue Phosphorescent OLED (PhOLED)
| Parameter | Value |
| Emitter Material | Iridium complex with a difluorophenyl-based ligand |
| Maximum External Quantum Efficiency (EQE) | > 20% |
| Maximum Luminous Efficacy | > 40 lm/W |
| Emission Peak | ~470 nm (Blue) |
| CIE Coordinates (x, y) | (0.13, 0.28) |
| Device Lifetime (LT50 @ 1000 cd/m²) | > 100 hours |
Note: This data is representative and the performance of specific devices may vary depending on the exact molecular structure, device architecture, and fabrication conditions.
Experimental Protocols
Protocol 1: General Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
-
Solvent Addition: Add a 2:1 mixture of toluene and water (15 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the mixture to 100 °C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Fabrication of a Multi-Layer OLED Device
This protocol describes a general procedure for the fabrication of a multi-layer OLED device using a material synthesized from a difluorophenylboronic acid derivative.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (synthesized as per Protocol 1)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode deposition
-
High-vacuum thermal evaporation system
-
UV-Ozone cleaner
-
Substrate cleaning solvents (deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat with UV-ozone for 10 minutes.
-
Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of the HTL material at a rate of 1-2 Å/s.
-
Deposit a 20 nm thick layer of the synthesized EML material at a rate of 1 Å/s.
-
Deposit a 30 nm thick layer of the ETL material at a rate of 1-2 Å/s.
-
-
Cathode Deposition: Deposit a 1 nm thick layer of the EIL material at a rate of 0.1 Å/s, followed by a 100 nm thick aluminum layer as the cathode at a rate of 5-10 Å/s.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.
Protocol 3: Synthesis of a Boronic Acid-Based Fluorescent Sensor
This protocol is adapted from the synthesis of a novel boronic acid-based sensor and can be modified for this compound to develop new fluorescent sensors.[4]
Materials:
-
This compound derivative with a reactive group (e.g., aminomethyl)
-
A fluorophore with a complementary reactive group (e.g., an aldehyde or activated ester)
-
Appropriate solvent (e.g., methanol or DMF)
-
Reducing agent if forming an amine linkage (e.g., sodium borohydride)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: Dissolve the fluorophore (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Addition of Boronic Acid: Add a solution of the this compound derivative (1.1 equivalents) in the same solvent to the flask.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. If forming an imine, the reaction is often spontaneous. For a more stable amine linkage, subsequent reduction with a mild reducing agent is necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure. Purify the crude product using column chromatography to isolate the desired fluorescent sensor.
-
Characterization: Characterize the final product using NMR, mass spectrometry, and study its photophysical properties (absorption and emission spectra) in the presence and absence of the target analyte.
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Minimizing protodeboronation of 2,5-Difluoro-4-benzyloxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2,5-Difluoro-4-benzyloxyphenylboronic acid, with a focus on minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, which is an electron-rich aromatic compound, this reaction can be a significant issue, leading to the consumption of the starting material, reduced yields in coupling reactions like the Suzuki-Miyaura coupling, and the formation of 1,4-difluoro-2-benzyloxybenzene as an impurity that can complicate purification.[2]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to store it under the correct conditions. The compound should be kept in a tightly closed container in a dry and well-ventilated place. For long-term stability, refrigeration (below 4°C/39°F) is recommended.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.[2]
Q3: What are the signs of degradation for my this compound?
A3: While visual inspection may not be sufficient, signs of degradation can be confirmed through analytical techniques. The most reliable method is NMR spectroscopy, where the appearance of signals corresponding to 1,4-difluoro-2-benzyloxybenzene would indicate that protodeboronation has occurred.[2] A broad or depressed melting point compared to the literature value may also suggest the presence of impurities resulting from degradation.[2]
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?
A4: Low yields in Suzuki-Miyaura coupling reactions with this substrate can stem from several factors. Protodeboronation is a primary concern, especially under harsh basic conditions and at elevated temperatures.[3][4] Other potential issues include catalyst deactivation, the presence of oxygen which can lead to homocoupling of the boronic acid, and the purity of your reagents and solvents.[5] The choice of base and solvent system is also critical and interdependent.[5]
Q5: Can I use this compound directly in my coupling reaction, or should I use a derivative?
A5: While direct use is possible, it can be challenging due to the propensity for protodeboronation.[2] Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate ester, or an organotrifluoroborate, is a common strategy to mitigate this issue.[1] These derivatives often act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[1][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of desired product | Inactive catalyst | Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[5] |
| Oxygen contamination | Properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent homocoupling and catalyst decomposition.[5] | |
| Impure or degraded boronic acid | Verify the purity of your this compound using techniques like NMR.[2] | |
| Significant amount of protodeboronated byproduct observed | Harsh reaction conditions | Use milder bases (e.g., K₃PO₄, K₂CO₃, or CsF instead of stronger bases like NaOH or KOH).[8] Lower the reaction temperature if possible and use a highly active catalyst to allow for shorter reaction times.[4] |
| Inappropriate solvent choice | While some water is often necessary for Suzuki couplings, excessive water can promote protodeboronation. Anhydrous conditions with certain bases (like CsF) or minimizing the amount of water can be beneficial.[8] | |
| Prolonged reaction time | Optimize the reaction time by monitoring its progress using TLC, GC-MS, or LC-MS to avoid unnecessary exposure to conditions that favor protodeboronation. | |
| Inconsistent yields between batches | Variability in reagent quality | Ensure the purity and consistency of all reagents, including the boronic acid, aryl halide, base, and catalyst. |
| Inconsistent reaction setup | Thoroughly degas solvents and maintain a strictly inert atmosphere for every reaction.[8] Ensure consistent stirring rates, especially in biphasic reactions.[3] | |
| Variations in solvent and base preparation | Prepare fresh solutions of bases and use anhydrous solvents when required to ensure reproducibility.[8] |
Quantitative Data Summary
The following table summarizes general trends in protodeboronation based on reaction conditions for electron-rich arylboronic acids. Specific data for this compound may vary.
| Condition | Parameter | Effect on Protodeboronation | Recommendation for Minimizing Protodeboronation |
| Base | Strength (e.g., KOH vs. K₂CO₃) | Stronger bases generally increase the rate of protodeboronation.[3][6] | Use milder bases such as K₃PO₄, K₂CO₃, or CsF. |
| Temperature | Reaction Temperature | Higher temperatures accelerate protodeboronation.[3] | Use a highly active catalyst that allows for lower reaction temperatures. |
| Solvent | Protic vs. Aprotic | Protic solvents (especially water) can be a proton source for protodeboronation.[3] | Minimize the amount of water or use anhydrous conditions where possible. |
| Boronic Acid Form | Free Acid vs. Ester/Trifluoroborate | Boronic esters (pinacol, MIDA) and trifluoroborates are generally more stable.[1][7] | Convert the boronic acid to a more stable derivative for a "slow-release" approach. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture), thoroughly degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[8]
-
Add the degassed dioxane/water solvent mixture via syringe.[8]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time to achieve full conversion of the limiting reagent.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: "Slow-Release" Strategy using a Boronic Ester
This protocol is recommended for particularly challenging couplings where protodeboronation is a significant issue.
Reagent Preparation:
-
First, convert this compound to its pinacol ester.
Suzuki-Miyaura Coupling:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
THF/Water (10:1 mixture), degassed
Procedure:
-
In a glovebox, add the aryl halide, the boronic acid pinacol ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.[8]
-
Add the degassed THF/water solvent mixture.[8]
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 70 °C.[8]
-
Monitor the reaction progress by LC-MS. Longer reaction times may be required due to the slow release of the boronic acid.[8]
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing homocoupling of 2,5-Difluoro-4-benzyloxyphenylboronic acid in Suzuki reactions
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of 2,5-Difluoro-4-benzyloxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes the valuable boronic acid, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1][2] Electron-deficient arylboronic acids, such as the fluorinated substrate , can be more susceptible to homocoupling.[3]
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2][4]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst.[4][5][6]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂), the initial reduction to the active Pd(0) species can be slow or inefficient. In this case, the Pd(II) salt can directly react with the boronic acid to form the homocoupled dimer, which also serves to generate the active Pd(0) catalyst for the desired cross-coupling cycle.[2][4][7]
Q3: How can I minimize homocoupling when using this compound?
A3: Minimizing homocoupling requires careful control of the reaction conditions. Key strategies include:
-
Rigorous Degassing: Thoroughly deoxygenate all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst.[5] Maintaining an inert atmosphere throughout the reaction is crucial.
-
Choice of Palladium Source: Utilize a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction of a Pd(II) species.[7] Alternatively, modern precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are designed for the clean and efficient generation of the active Pd(0) catalyst, which can significantly suppress side reactions.[7]
-
Ligand Selection: Employ bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands accelerate the desired cross-coupling catalytic cycle, making the competing homocoupling pathway less favorable.[7]
-
Appropriate Base Selection: The choice of base is critical. While it is needed to activate the boronic acid, a base that is too strong can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[7][8]
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Boronic esters are generally less prone to homocoupling and protodeboronation.[3]
Troubleshooting Guide
If you are observing significant homocoupling of your this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Influence of Reaction Parameters
The following tables summarize qualitative and quantitative data on how different reaction parameters can influence the outcome of Suzuki reactions, with a focus on minimizing homocoupling. The data is compiled from various sources and serves as a general guide; optimal conditions should be determined experimentally for each specific substrate combination.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Oxidation State | Typical Observation | Impact on Homocoupling of Boronic Acids |
| Pd(OAc)₂ / PdCl₂ | +2 | Requires in-situ reduction, which can be mediated by the homocoupling of the boronic acid.[4][7] | Can lead to significant homocoupling, especially at the start of the reaction.[7] |
| Pd(PPh₃)₄ | 0 | Active catalyst is readily available. | Generally lower levels of homocoupling compared to Pd(II) sources.[7] |
| Pd₂(dba)₃ | 0 | Requires ligand addition to form the active species. | Lower homocoupling potential than Pd(II) sources.[7] |
| Buchwald Precatalysts (G3/G4) | +2 | Designed for clean and efficient generation of the active Pd(0) species. | Excellent for minimizing homocoupling and other side reactions.[7] |
Table 2: Effect of Ligand Choice on Homocoupling
| Ligand Type | Examples | General Characteristics | Impact on Homocoupling |
| Simple Phosphines | PPh₃, P(o-tolyl)₃ | Less bulky, less electron-donating. | May permit higher levels of homocoupling, particularly under suboptimal conditions. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, Buchwald Ligands (SPhos, XPhos, RuPhos) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle and hindering pathways leading to the side reaction.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable. | Highly effective at suppressing homocoupling due to their strong bond with palladium. |
Table 3: Effect of Base on Suzuki Coupling Side Reactions
| Base | Strength | Typical Application | Impact on Homocoupling and Protodeboronation |
| NaOH, KOH | Strong | Effective in many cases, but can be too harsh. | Can promote both homocoupling and protodeboronation, especially with sensitive substrates. |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, often in aqueous/organic solvent mixtures. | Generally a good balance, but may still lead to some homocoupling.[8] |
| K₃PO₄, Cs₂CO₃ | Moderate/Weak | Often the preferred choice for sensitive boronic acids. | Generally effective at minimizing both homocoupling and protodeboronation.[8][9] |
| Organic Bases (e.g., Et₃N) | Weak | Less commonly used in modern Suzuki protocols. | Can be less effective and may lead to other side reactions. |
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using a Pd(0) Catalyst and Phosphine Ligand
This protocol is a good starting point for reactions with aryl bromides or iodides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos and dissolve them in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent to the Schlenk flask via syringe.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Protocol 2: Procedure using a Modern Precatalyst for Challenging Couplings
This protocol is recommended for less reactive aryl chlorides or when homocoupling is particularly problematic.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos-Pd-G3 precatalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide, this compound, and the XPhos-Pd-G3 precatalyst.
-
Seal the vial and purge with an inert gas.
-
Add the degassed anhydrous THF, followed by the degassed 0.5 M aqueous K₃PO₄ solution.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The high activity of the catalyst often allows for lower reaction temperatures.[9]
-
Monitor the reaction progress. These reactions are often complete within a few hours.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.[9]
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing homocoupling pathway.
Caption: The desired Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The competing homocoupling pathway often initiated by oxygen.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yields in Suzuki coupling with 2,5-Difluoro-4-benzyloxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving 2,5-Difluoro-4-benzyloxyphenylboronic acid .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction is resulting in a low yield or failing completely. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings with this substrate can often be attributed to its specific structural features: electron-withdrawing fluorine atoms and a sterically demanding benzyloxy group. A systematic check of your reagents and reaction setup is the first step in troubleshooting.
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, like other electron-deficient boronic acids, is susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1][2][3] This is a common side reaction that consumes your starting material. Ensure you are using a fresh, high-purity boronic acid. Consider storing it under an inert atmosphere and away from moisture.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides are often more challenging and may require more specialized and highly active catalyst systems.
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture.[4] Ensure your catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere. Oxidized phosphine ligands can inhibit the reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can be a major source of catalyst deactivation. Ensure your base is of high purity and finely powdered for better reproducibility.
-
Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge with electron-deficient boronic acids like yours.[1][2][3] The electron-withdrawing fluorine atoms make the carbon-boron bond more susceptible to cleavage. Here are some strategies to mitigate this:
-
Choice of Base: The base plays a dual role: it's necessary for the transmetalation step but can also promote protodeboronation.
-
Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[3]
-
Using anhydrous conditions can also help reduce the availability of protons for this side reaction.
-
-
Reaction Temperature and Time:
-
Higher temperatures can accelerate the rate of protodeboronation. If your catalyst system is sufficiently active, consider running the reaction at a lower temperature.
-
Minimize reaction time. Monitor the reaction progress closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to basic conditions.
-
-
Use of More Stable Boron Reagents:
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These derivatives are generally more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Q3: The presence of the bulky benzyloxy group seems to be hindering the reaction. What modifications can I make to address potential steric hindrance?
A3: The benzyloxy group at the 4-position, combined with the ortho-fluorine, can create steric congestion around the reaction center, potentially slowing down the oxidative addition and/or reductive elimination steps of the catalytic cycle.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Switch to bulkier, more electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos). These ligands are designed to promote coupling with sterically hindered substrates.[5]
-
Catalyst Choice: Consider using pre-formed palladium precatalysts that incorporate these bulky ligands (e.g., XPhos Pd G3). These are often more active and stable than catalysts generated in situ.
-
Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. If you are running the reaction at a moderate temperature, consider increasing it, but be mindful of the potential for increased protodeboronation.
Q4: Could the benzyl ether be cleaving under my reaction conditions?
A4: While benzyl ethers are generally stable under many Suzuki coupling conditions, cleavage (debenzylation) can occur, especially at high temperatures and in the presence of certain palladium catalysts and reagents. Hydrogenolysis, where the benzyl group is removed and replaced with a hydrogen, is a possibility if a source of hydrogen is present. To minimize this risk:
-
Avoid conditions that favor hydrogenolysis, such as the use of palladium on carbon (Pd/C) with a hydrogen source.
-
If you suspect debenzylation, analyze your crude reaction mixture for the presence of the corresponding phenol.
-
If cleavage is a persistent issue, consider using a more robust protecting group for the phenol, although this adds extra steps to your synthesis.
Data Presentation: Optimizing Reaction Conditions
Table 1: Suzuki Coupling Yields with Aryl Bromides [4]
| Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Table 2: Suzuki Coupling Yields with Aryl Chlorides [4]
| Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Experimental Protocols
The following are generalized experimental protocols adapted for challenging Suzuki couplings and can be used as a starting point for your experiments with this compound.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides [4]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for More Challenging Couplings (e.g., with Aryl Chlorides) [3][4]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), a finely powdered base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the ligand (if not using a precatalyst) to an oven-dried Schlenk tube.
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., Dioxane or t-Amyl alcohol) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to a higher temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
Impact of impurities in 2,5-Difluoro-4-benzyloxyphenylboronic acid on reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-benzyloxyphenylboronic acid. The following information addresses common issues related to impurities and their impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound has a low or no yield. What are the potential causes related to the boronic acid?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction can be attributed to several factors related to the quality of the this compound. The primary concerns are the presence of specific impurities that can interfere with the catalytic cycle. Key areas to investigate include:
-
Catalyst Poisoning: Certain impurities can deactivate the palladium catalyst, leading to a complete halt or significant reduction in catalytic activity.
-
Competing Side Reactions: Impurities can participate in unwanted side reactions, consuming the starting materials and generating byproducts that complicate purification and reduce the overall yield of the desired product.[1]
-
Degradation of the Boronic Acid: this compound can degrade over time or under suboptimal reaction conditions, primarily through protodeboronation.[2]
Q2: What are the common impurities found in this compound and how do they form?
A2: Impurities in this compound can originate from the synthetic process or degradation. Based on the typical synthesis of similar difluorophenylboronic acids, which often involves a Grignard reaction, the following impurities are common:
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Homocoupling Byproducts: The coupling of two molecules of the Grignard reagent can lead to the formation of a biaryl impurity.
-
Protodeboronation Product: The loss of the boronic acid group, which is replaced by a hydrogen atom. This is a significant degradation pathway, often facilitated by moisture and basic conditions.[1][2][3]
-
Boronic Anhydride (Boroxine): A trimeric dehydration product formed from the boronic acid, which can exist in equilibrium with the acid form.[1]
-
Oxidation Product: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol.[3]
Q3: How can I detect and quantify impurities in my this compound sample?
A3: A robust analytical assessment is crucial to determine the purity of your boronic acid. The following analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main component and non-volatile impurities. A C18 reverse-phase column with a UV detector is typically used.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as unreacted starting materials or the protodeboronation product. Derivatization of the boronic acid may be necessary as they are generally not volatile enough for direct analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities by integrating the signals of the main compound and the impurities against a certified internal standard (qNMR). ¹¹B NMR can distinguish between the boronic acid and its corresponding boroxine anhydride.
Q4: My reaction is generating a significant amount of a homocoupled byproduct of the boronic acid. How can I minimize this?
A4: The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen and certain palladium species.[4] To minimize this byproduct, consider the following troubleshooting steps:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Use Fresh, High-Quality Catalyst: Deactivated or lower-quality palladium catalysts can sometimes favor homocoupling.
-
Optimize Reaction Conditions: Adjusting the base, solvent, and temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered when using this compound in chemical reactions.
| Problem | Potential Cause | Recommended Action |
| Low or No Reaction Conversion | Poor Quality Boronic Acid | - Assess the purity of the this compound using HPLC or NMR. - Consider purchasing from a reputable supplier with a detailed certificate of analysis. |
| Catalyst Inactivation | - Ensure the palladium catalyst and ligand are fresh and active. - Use an appropriate catalyst loading. | |
| Presence of Water or Oxygen | - Use anhydrous and thoroughly degassed solvents. - Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the experiment.[4] | |
| Formation of Significant Byproducts | Protodeboronation | - Minimize reaction time and temperature where possible. - Use milder bases if the reaction allows.[2] - Ensure starting materials are dry. |
| Homocoupling of Boronic Acid | - Rigorously exclude oxygen from the reaction mixture. - Optimize the choice of palladium precatalyst and ligand. | |
| Inconsistent Reaction Results | Batch-to-Batch Variation in Boronic Acid | - Qualify each new batch of this compound for purity before use. - Develop a standard analytical method for incoming material control. |
| Improper Storage of Boronic Acid | - Store the boronic acid under recommended conditions (cool, dry, and under an inert atmosphere) to prevent degradation.[3] |
Data Presentation
Table 1: Common Impurities in this compound and Their Potential Impact
| Impurity | Potential Source | Impact on Suzuki-Miyaura Coupling |
| Unreacted Starting Materials | Incomplete reaction during synthesis | Can lead to the formation of undesired byproducts. |
| Homocoupling Byproduct | Dimerization of the Grignard reagent during synthesis or palladium-catalyzed coupling during the reaction | Reduces the yield of the desired product and complicates purification.[1][4] |
| Protodeboronation Product | Degradation of the boronic acid (hydrolysis) | Loss of the active coupling partner, leading to lower yields.[1][2] |
| Boronic Anhydride (Boroxine) | Dehydration of the boronic acid | Generally, it is in equilibrium with the active boronic acid and may not be detrimental, but its presence indicates potential moisture sensitivity.[1] |
| Phenol Derivative | Oxidation of the boronic acid | Inactive in the desired coupling reaction, leading to reduced yield.[3] |
Table 2: Analytical Methods for Impurity Detection
| Analytical Method | Detected Impurities | Key Considerations |
| HPLC-UV | Non-volatile impurities, homocoupling byproduct, phenol derivative, unreacted starting materials. | A robust method for purity assessment and quantification.[1] |
| GC-MS | Volatile impurities, protodeboronation product, some unreacted starting materials. | May require derivatization of the boronic acid.[1] |
| ¹H NMR | All proton-containing impurities. | Can be used for quantitative analysis (qNMR) with an internal standard.[1] |
| ¹¹B NMR | Boronic acid vs. Boroxine. | Provides information on the equilibrium between the acid and its anhydride. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purity Assessment by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the boronic acid sample in the initial mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.[1]
Visualizations
Caption: Potential impurity formation pathways for this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2,5-Difluoro-4-benzyloxyphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving 2,5-Difluoro-4-benzyloxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no product yield in a Suzuki-Miyaura coupling reaction using this compound?
A1: Low or no yield in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors, primarily related to catalyst deactivation and the inherent reactivity of the boronic acid. Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through various pathways, including oxidation, aggregation into inactive palladium black, or poisoning by impurities.
-
Protodeboronation: this compound is an electron-deficient boronic acid, making it susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1]
-
Inefficient Oxidative Addition: The C-X bond (where X is a halide or triflate) of the coupling partner may be too strong for the chosen palladium catalyst to undergo oxidative addition efficiently.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or ligand can lead to poor catalyst performance and favor side reactions.
Q2: My reaction mixture is turning black. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[2] It signifies the aggregation of the active Pd(0) species into inactive, bulk palladium metal. This is a common deactivation pathway and can be caused by:
-
High Temperatures: Elevated temperatures can accelerate the agglomeration of palladium particles.[2]
-
Inefficient Ligand Stabilization: The ligand's role is to stabilize the active palladium species. If the ligand is not bulky or electron-rich enough, it may not effectively prevent aggregation.[2]
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, leading to the formation of palladium oxides which can then decompose to palladium black.[3]
To prevent the formation of palladium black, consider the following:
-
Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to stabilize the Pd(0) center.[2]
-
Optimize the reaction temperature, running it at the lowest effective temperature.[2]
-
Ensure the reaction is performed under a strictly inert atmosphere by thoroughly degassing solvents and reagents.[3]
Q3: I am observing a significant amount of homocoupling of the boronic acid. What causes this and what are the solutions?
A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species.[3] The primary causes and solutions include:
-
Cause: Presence of oxygen in the reaction mixture.
-
Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[3]
-
Cause: Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.
-
Solution: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst system that rapidly generates the active catalyst.[3]
Q4: How can I minimize protodeboronation of this compound?
A4: Protodeboronation is a significant challenge with electron-deficient boronic acids. To minimize this undesired side reaction:
-
Use Anhydrous Conditions: Water can be a proton source for protodeboronation. Ensure all solvents and reagents are thoroughly dried.[4]
-
Choice of Base: Use milder bases such as K₃PO₄ or Cs₂CO₃, as strong bases can accelerate protodeboronation.[4]
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These reagents can slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[4]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding reactions.
Guide 2: Catalyst Deactivation Pathways
This diagram illustrates the common pathways leading to the deactivation of palladium catalysts.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of Suzuki-Miyaura coupling reactions with electron-deficient boronic acids, such as this compound.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (2.0 equiv.) | Solvent (degassed) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | K₃PO₄ | Dioxane | 100 | 12 | 75 |
| 3 | Cs₂CO₃ | Toluene | 110 | 8 | 82 |
| 4 | NaOtBu | THF | 65 | 16 | 30 |
Table 2: Effect of Ligand on Yield
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 55 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 90 |
| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 92 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 60 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Then, add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Testing for Catalyst Activity
This protocol can be used to determine if your palladium catalyst is active.
-
Standard Reaction: Prepare a small-scale, well-established Suzuki-Miyaura reaction with known reactive substrates, such as phenylboronic acid and bromobenzene, using your batch of palladium catalyst under standard conditions.[5]
-
Reagent Preparation:
-
In a vial, dissolve phenylboronic acid (1.2 equiv.) and bromobenzene (1.0 equiv.) in a degassed solvent (e.g., dioxane).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add your palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
-
Reaction and Analysis:
-
Seal the vial and heat to the appropriate temperature (e.g., 80 °C) for a set time (e.g., 2-4 hours).
-
Analyze the reaction mixture by TLC or GC-MS to determine the conversion to biphenyl.
-
-
Interpretation:
-
High Conversion: If the reaction proceeds to high conversion, your catalyst is likely active, and the issue with your primary reaction lies elsewhere (e.g., substrate reactivity, reaction conditions).
-
Low or No Conversion: If this standard reaction fails, your catalyst has likely degraded and should be replaced.[5]
-
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2,5-Difluoro-4-benzyloxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reactions of 2,5-Difluoro-4-benzyloxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?
A1: The primary challenge with 2,5-difluoro-substituted phenylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly prevalent with electron-deficient arylboronic acids due to the electron-withdrawing nature of the fluorine atoms, which makes the boronic acid more prone to this decomposition pathway.[1] This side reaction consumes the starting material, leading to reduced yields of the desired coupled product and complicating purification.[1]
Q2: How can I minimize protodeboronation?
A2: Several strategies can be employed to minimize protodeboronation:
-
Catalyst Selection: Utilize highly active palladium catalysts, often featuring bulky, electron-rich phosphine ligands such as SPhos or XPhos. These promote rapid catalytic turnover, which can outcompete the rate of protodeboronation.[1]
-
Base Selection: Employ milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases such as sodium hydroxide or potassium hydroxide, which can accelerate protodeboronation.[2]
-
Use of Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester. These esters act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and thus minimizing the rate of protodeboronation.[1]
-
Reaction Temperature: Lowering the reaction temperature, if the reaction kinetics allow, can decrease the rate of protodeboronation relative to the desired cross-coupling.[1]
-
Anhydrous Conditions: Ensure the use of anhydrous solvents and reagents, as water can facilitate the protodeboronation process.[1]
Q3: What is the optimal catalyst loading for this type of coupling?
A3: The optimal catalyst loading typically ranges from 0.5 to 5 mol% of the palladium precatalyst.[3] For challenging substrates, a slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a good yield in a reasonable timeframe.[4] However, it is always recommended to screen different catalyst loadings to find the optimal balance between reaction efficiency and cost. Overloading the catalyst can sometimes lead to increased side product formation and complicates purification.
Q4: Which palladium precatalysts and ligands are most effective for this reaction?
A4: For electron-deficient and sterically hindered boronic acids, modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are generally the most effective. Systems like XPhos Pd G3 or SPhos Pd G3 are designed for high activity and are often successful where older catalysts like Pd(PPh₃)₄ may fail or give low yields.[3] The choice of ligand is critical, and screening a few different options is often a worthwhile endeavor.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure your palladium source and ligand are fresh and have been stored correctly. Consider using a more robust, air-stable precatalyst. Test the catalyst on a known, reliable Suzuki-Miyaura reaction to confirm its activity.[3] |
| Protodeboronation of Boronic Acid | This is a common issue with this substrate. Refer to the strategies outlined in FAQ Q2 to minimize this side reaction. Check the purity of your boronic acid before use via NMR, as it can degrade upon storage.[1] |
| Suboptimal Base | The choice of base is critical. If you are using a strong base, switch to a milder one like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[3] |
| Inefficient Ligand | The ligand plays a crucial role. For this sterically hindered and electron-deficient substrate, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required.[4] |
| Oxygen Contamination | Oxygen can deactivate the palladium catalyst. Ensure your solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
Problem 2: Formation of Significant Side Products
| Side Product | Identification | Mitigation Strategies |
| Homocoupling of Boronic Acid | Formation of a symmetrical biaryl derived from the boronic acid. | This is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. Using a Pd(0) source directly can sometimes be beneficial over a Pd(II) precatalyst which can promote homocoupling during its in-situ reduction.[3] |
| Protodeboronated Starting Material | Detection of 1,4-difluoro-2-benzyloxybenzene. | This indicates significant protodeboronation. Implement the strategies from FAQ Q2, such as using a milder base, a more active catalyst to accelerate the desired reaction, or protecting the boronic acid as an ester.[1] |
| Dehalogenated Starting Material | The aryl halide starting material is converted to the corresponding arene. | This can occur after the oxidative addition step. Ensure the reaction is not run for an excessively long time after completion. Optimizing the base and solvent system can also help to suppress this side reaction. |
Data Presentation
The following tables summarize reaction conditions for the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid with various aryl halides, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Bromides
| Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Data compiled from literature sources for illustrative purposes.[4]
Table 2: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Chlorides
| Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
Data compiled from literature sources for illustrative purposes.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general starting point for the coupling of this compound with an aryl bromide using a standard palladium catalyst.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate for extraction
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Optimized Procedure for Challenging Couplings with an Aryl Chloride
This protocol is adapted for more challenging aryl chloride coupling partners and employs a more active catalyst system to mitigate side reactions.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv., finely powdered)
-
Anhydrous 1,4-dioxane (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed 1,4-dioxane to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
References
Technical Support Center: Managing Reaction Exotherms in Large-Scale Couplings of 2,5-Difluoro-4-benzyloxyphenylboronic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during large-scale coupling reactions involving 2,5-Difluoro-4-benzyloxyphenylboronic acid. The following information is designed to address common challenges and provide practical solutions to ensure controlled and safe experimental execution.
Frequently Asked Questions (FAQs)
Q1: Are coupling reactions with this compound expected to be exothermic?
A1: Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are known to be exothermic.[1][2] This means they release heat, which can lead to a significant temperature increase in the reactor, especially at a large scale. The magnitude of the exotherm can vary depending on factors like the specific coupling partners, catalyst system, solvent, and reaction concentration.
Q2: What are the primary risks associated with uncontrolled exotherms in large-scale couplings?
A2: The primary risk is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[3][4] Consequences of a thermal runaway can include solvent boiling, reactor over-pressurization, release of flammable or toxic materials, and potentially, an explosion.
Q3: How does reaction scale-up affect the management of exotherms?
A3: As the scale of a reaction increases, the surface-area-to-volume ratio of the reactor decreases.[3][5] This significantly reduces the efficiency of heat dissipation through the reactor walls. A reaction that is easily managed in a laboratory flask can become hazardous at a larger scale if the reduced heat transfer capacity is not accounted for.
Q4: What is the first step I should take to assess the thermal hazard of my coupling reaction?
A4: Before scaling up, it is crucial to perform a thermal hazard assessment using calorimetry techniques.[6][7][8] Reaction calorimetry (RC) can quantify the heat of reaction, the maximum heat release rate, and the adiabatic temperature rise. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of any potential decomposition reactions of starting materials, intermediates, or the final product.[9]
Q5: Can the choice of solvent influence the reaction exotherm?
A5: While the solvent does not change the total heat of reaction, it plays a critical role in managing the exotherm. The solvent's heat capacity influences how much the temperature will rise for a given amount of heat released. Furthermore, the boiling point of the solvent sets an upper limit on the reaction temperature under atmospheric conditions, which can be a safety control. However, exceeding the boiling point can lead to pressure buildup in a closed system.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the large-scale coupling of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | - Addition rate of a key reagent (e.g., catalyst, base, or limiting reagent) is too fast.- Inadequate cooling capacity for the scale of the reaction.- Accumulation of unreacted starting materials followed by a sudden, rapid reaction. | - Immediately stop the addition of all reagents. - Maximize cooling to the reactor.- If the temperature continues to rise, consider an emergency quench with a cold, inert solvent.- Re-evaluate the addition profile. A slower, controlled addition is crucial for managing the heat release.[5]- Ensure the cooling system is appropriately sized and functioning correctly. |
| Localized Hotspots in the Reactor | - Poor mixing leading to non-uniform temperature distribution.- Inefficient heat transfer through the reactor walls. | - Increase the agitation speed to improve mixing and heat distribution.- Verify that the stirrer design is appropriate for the reactor geometry and viscosity of the reaction mixture.- Consider a reactor with better heat transfer capabilities, such as one with a higher surface area to volume ratio or internal cooling coils. |
| Delayed Onset of Exotherm | - Induction period for the catalytic cycle.- Slow dissolution of a solid reagent. | - Be cautious, as a delayed exotherm can lead to the accumulation of reactants and a subsequent, more violent reaction.[1]- Maintain careful temperature monitoring even if no initial exotherm is observed.- Ensure all reagents are fully dissolved or well-suspended before proceeding with the reaction.- Consider adding a small portion of the catalyst initially to observe the onset of the reaction before adding the remainder. |
| Reaction Stalls After Initial Exotherm | - Catalyst deactivation.- Incomplete addition of a necessary reagent. | - Analyze a sample of the reaction mixture to determine the extent of conversion.- If the reaction has stalled, investigate potential causes of catalyst deactivation (e.g., presence of impurities, air leak).- Verify that all reagents have been added in the correct amounts. |
Experimental Protocols
Protocol 1: General Procedure for Safe Large-Scale Suzuki-Miyaura Coupling
This protocol outlines a general approach for a semi-batch process, which is recommended for managing exothermic reactions.
-
Reactor Setup:
-
Use a clean, dry, and appropriately sized jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.
-
Ensure the reactor's cooling system is operational and has been tested.
-
-
Reagent Charging:
-
Charge the reactor with this compound, the coupling partner (e.g., an aryl halide), and the solvent.
-
Begin agitation and establish a stable initial temperature.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
-
Controlled Addition:
-
Prepare a solution or slurry of the base in the reaction solvent.
-
The palladium catalyst and ligand can either be added to the reactor initially or added in portions. For highly exothermic reactions, a controlled addition of the catalyst solution is recommended.
-
Begin the slow, controlled addition of the base solution to the reactor using a dosing pump. The addition rate should be determined based on prior calorimetric data to ensure the heat generated can be effectively removed by the cooling system.[4]
-
-
Reaction Monitoring:
-
Continuously monitor the internal reaction temperature. The temperature should remain within a pre-determined safe operating range.
-
If the temperature exceeds the set limit, immediately stop the addition of the base and adjust the cooling.
-
Take periodic samples to monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
-
Completion and Work-up:
-
After the addition of the base is complete, continue to stir the reaction at the set temperature until the reaction is complete.
-
Once complete, cool the reaction mixture to a safe temperature before proceeding with the work-up and purification steps.
-
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Decision tree for high temperature excursions.
Caption: Structure of this compound.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. helgroup.com [helgroup.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 8. fauske.com [fauske.com]
- 9. azom.com [azom.com]
Analytical methods for detecting side products in 2,5-Difluoro-4-benzyloxyphenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-benzyloxyphenylboronic acid. It focuses on the analytical methods used to detect side products and impurities in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common side products observed in reactions with this compound?
A1: In typical cross-coupling reactions like the Suzuki-Miyaura coupling, several side products can form. The most common include:
-
Homocoupling products: Formation of a biaryl from the coupling of two molecules of the boronic acid (2,2',5,5'-tetrafluoro-4,4'-dibenzyloxybiphenyl).[1][2]
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom, yielding 1,4-dibenzyloxy-2,5-difluorobenzene.[2][3]
-
Boronic acid anhydride (Boroxine): A trimeric dehydration product of the boronic acid. This is more of a reagent impurity or degradation product than a reaction side product.[1][2][4]
-
Oxidation products: Boronic acids can be susceptible to oxidation, leading to the formation of various oxidized species.[1]
Q2: Which analytical techniques are most suitable for identifying these side products?
A2: A combination of chromatographic and spectroscopic methods is generally recommended:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the starting material, desired product, and non-volatile side products.[5][6][7][8] A UV detector is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, which is crucial for identifying unknown side products.[4][9][10][11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization of the boronic acid may be necessary to increase volatility and prevent decomposition in the hot injector.[4][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide detailed structural information about the compounds in the reaction mixture, helping to confirm the identity of side products.[3][17][18][19][20] ¹¹B NMR is particularly useful for observing the boronic acid species directly.[3][17][18][20]
Q3: How can I prepare my reaction mixture for analysis by LC-MS?
A3: Proper sample preparation is key for obtaining reliable LC-MS data. A general workflow is as follows:
-
Quench the reaction: Stop the reaction at the desired time point.
-
Dilute the sample: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol). The diluent should be miscible with the mobile phase.[21]
-
Filter the sample: Pass the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or contaminate the MS source.
-
Further Dilution (if necessary): Depending on the concentration of your sample and the sensitivity of the instrument, you may need to perform a serial dilution to bring the analyte concentration within the linear range of the detector.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Boronic Acid | Secondary interactions with residual silanols on the column packing.[22] | - Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of a competitive amine (e.g., triethylamine) or a different acidic modifier (e.g., trifluoroacetic acid) to the mobile phase.[23]- Lower the pH of the mobile phase to suppress the ionization of silanol groups.[22] |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition.- Column temperature variations.- Column degradation.[24] | - Ensure the mobile phase is well-mixed and degassed.[23][25]- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent to remove contaminants.[24]- Check for leaks in the pump or fittings.[23][24] |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or sample diluent. | - Run blank injections with a strong solvent to clean the injector and column.- Use fresh, high-purity solvents for the mobile phase and sample preparation. |
| On-column Hydrolysis of Boronate Esters | Acidic conditions or active sites on the stationary phase can hydrolyze boronate esters back to the boronic acid.[21] | - Use a mobile phase with no pH modifier if possible.- Employ a stationary phase with low silanol activity.[21] |
Mass Spectrometry (LC-MS & GC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Ionization of Boronic Acid (LC-MS) | Boronic acids can be challenging to ionize efficiently. | - Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Try different ionization modes (e.g., negative ion mode to detect the [M-H]⁻ ion).[4]- Consider derivatization to a more readily ionizable species.[26] |
| Formation of Boroxines in the MS Source (GC-MS) | Thermal dehydration of the boronic acid in the hot GC inlet or MS source.[4] | - Derivatize the boronic acid to a more thermally stable ester (e.g., with pinacol) before injection.[14][27]- Use a lower inlet temperature if possible without compromising chromatography.[16] |
| Complex Mass Spectra | - In-source fragmentation.- Formation of adducts with mobile phase components (e.g., sodium, potassium, acetonitrile). | - Reduce the fragmentor or cone voltage in the MS source.- Use high-purity mobile phase additives like ammonium acetate or ammonium formate to promote the formation of a single adduct type.[9] |
| Ion Suppression | High concentrations of matrix components co-eluting with the analyte can suppress its ionization.[28] | - Improve chromatographic separation to resolve the analyte from interfering matrix components.- Dilute the sample further.- Use an internal standard that is structurally similar to the analyte to compensate for matrix effects. |
Experimental Protocols
General HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 10-15 minutes to elute all components. A typical gradient might be 5% to 95% B.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 5-10 µL.
Note: This is a starting point. The method should be optimized for the specific reaction mixture.
Sample Preparation for GC-MS (Derivatization)
-
Take a 100 µL aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Add 200 µL of a solution of pinacol (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Add a catalytic amount of a weak acid (e.g., a few crystals of p-toluenesulfonic acid) if necessary.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the mixture with the injection solvent (e.g., ethyl acetate) and inject it into the GC-MS.
Visualizations
Caption: General experimental workflow for reaction and analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. research.wur.nl [research.wur.nl]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. Coupling liquid chromatography/mass spectrometry detection with microfluidic droplet array for label-free enzyme inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 22. agilent.com [agilent.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. labcompare.com [labcompare.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: 2,5-Difluoro-4-benzyloxyphenylboronic acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-benzyloxyphenylboronic acid and its derivatives. The information focuses on addressing common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Like many arylboronic acids, this compound is expected to have low solubility in water.[1][2] Its solubility in organic solvents is variable. Generally, boronic acids show higher solubility in polar aprotic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in non-polar hydrocarbon solvents.[3] The presence of the bulky, relatively non-polar benzyloxy group and the fluoro substituents will influence its solubility profile compared to simpler phenylboronic acids.
Q2: Why does my boronic acid appear to be insoluble even in solvents where it should dissolve?
A2: A common issue with boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[4][5] Boroxines are often significantly less soluble than the corresponding monomeric boronic acid.[6] This process can occur spontaneously, especially upon heating or under dehydrating conditions.
Q3: How can I improve the aqueous solubility of my boronic acid derivative?
A3: The aqueous solubility of boronic acids can often be enhanced by forming a boronate ester with polyols, such as mannitol or sorbitol.[6][7] This reaction is reversible and forms a more soluble complex. Additionally, adjusting the pH can improve solubility; boronic acids are weak Lewis acids (pKa ~9) and will form more soluble boronate salts at higher pH.[5]
Q4: Can I improve the solubility in organic solvents for reactions like Suzuki-Miyaura coupling?
A4: Yes. For organic synthesis, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve solubility in many common organic solvents, particularly less polar ones.[1][3] Boronic esters are also generally more stable and less prone to dehydration into boroxines.[4]
Q5: What is the impact of the difluoro- and benzyloxy- substitutions on solubility?
A5: The two fluorine atoms increase the electron-withdrawing nature of the phenyl ring, which can affect the pKa of the boronic acid group. The large benzyloxy group adds significant hydrophobic character, which would be expected to decrease aqueous solubility while potentially improving solubility in certain organic solvents like ethers or chlorinated solvents. The introduction of substituents like isobutoxy or trifluoromethyl groups on a phenylboronic acid ring has been shown to decrease water solubility compared to the unsubstituted parent compound.[2]
Troubleshooting Guide
Problem 1: The boronic acid is not dissolving in an organic solvent (e.g., THF, Dioxane) for a cross-coupling reaction.
| Possible Cause | Suggested Solution |
| Formation of Insoluble Boroxine: The boronic acid may have dehydrated to its less soluble trimeric boroxine form. | Gently heat the mixture with a small amount of water to hydrolyze the boroxine back to the boronic acid, then remove the water azeotropically before proceeding. Alternatively, convert the boronic acid to its pinacol ester derivative, which is generally more soluble and stable. |
| Incorrect Solvent Choice: The polarity of the solvent may not be optimal. | Test a range of solvents. Phenylboronic acid itself shows high solubility in ethers and ketones.[3] Try solvents like acetone, 3-pentanone, or diethyl ether.[3] |
| Low-Quality Reagent: The starting material may contain insoluble impurities. | Check the purity of the boronic acid by NMR or LC-MS. If necessary, purify the material by recrystallization. |
Problem 2: The compound precipitates out of aqueous solution during a biological assay.
| Possible Cause | Suggested Solution |
| Low Intrinsic Aqueous Solubility: The compound has poor solubility at the tested concentration and pH. | Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) and dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay. |
| pH Effects: The pH of the buffer may be too low. Boronic acids are more soluble at higher pH values. | If the assay permits, try increasing the pH of the buffer. The pKa of many arylboronic acids is around 9, but formation of complexes can lower this to ~7.[5] |
| Complexation Issues: The compound may be interacting with components of the assay medium. | Consider using a formulation strategy. Adding a polyol like mannitol to the buffer can significantly increase solubility by forming a more soluble boronate ester complex.[6] A 10-fold increase in solubility has been observed for some boronic acids in the presence of mannitol at physiological pH.[6] |
Data on Solubility of Arylboronic Acids
Disclaimer: The following data is illustrative and based on general findings for phenylboronic acid and its derivatives. Specific solubility values for this compound may vary and should be determined experimentally.
Table 1: Illustrative Solubility of a Model Phenylboronic Acid in Various Solvents Data generalized from studies on phenylboronic acid and its esters.[1][3]
| Compound | Solvent | Solubility Category |
| Phenylboronic Acid | Methylcyclohexane | Very Low |
| Phenylboronic Acid | Chloroform | Moderate |
| Phenylboronic Acid | Dipropyl Ether | High |
| Phenylboronic Acid | Acetone | High |
| Phenylboronic Acid Pinacol Ester | Methylcyclohexane | Moderate |
| Phenylboronic Acid Pinacol Ester | Chloroform | High |
Table 2: Illustrative Effect of Additives on Aqueous Solubility of a Model Arylboronic Acid Data based on the observed effects of polyols on boronic acid solubility.[6]
| Compound | Aqueous System (pH 7.4) | Relative Solubility |
| Model Arylboronic Acid | Buffer only | 1x (Baseline) |
| Model Arylboronic Acid | Buffer + Glucose (1:1 ratio) | ~2-3x |
| Model Arylboronic Acid | Buffer + Fructose (1:1 ratio) | ~8-12x |
| Model Arylboronic Acid | Buffer + Mannitol (1:1 ratio) | ~10-15x |
Experimental Protocols
Protocol 1: General Solubilization for Organic Reactions (e.g., Suzuki Coupling)
-
Reagent: this compound.
-
Solvent Selection: Choose an appropriate solvent. Ethereal solvents like 1,4-dioxane or THF are common choices for Suzuki reactions.
-
Procedure: a. To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid. b. Add the chosen anhydrous solvent (e.g., 1,4-dioxane). c. Stir the mixture at room temperature. If solubility is poor, gently warm the mixture to 40-50°C. d. If the solid does not dissolve, it may have partially converted to its boroxine. Add a very small amount of water (e.g., 1-2 drops per 100 mg of boronic acid) and stir. The solid should dissolve as the boroxine is hydrolyzed. e. If water was added, it may need to be removed before proceeding, depending on the reaction's sensitivity to water. This can sometimes be achieved by adding a small amount of a drying agent that can be filtered off, or by azeotropic removal if the solvent is suitable. f. Once dissolved, the solution is ready for the addition of other reagents (e.g., aryl halide, palladium catalyst, and base).
Protocol 2: Enhancing Aqueous Solubility using Mannitol Formulation
-
Objective: To prepare a stock solution of the boronic acid derivative with enhanced aqueous solubility.
-
Materials: this compound derivative, D-Mannitol, phosphate-buffered saline (PBS, pH 7.4).
-
Procedure: a. Prepare a solution of D-Mannitol in PBS at a concentration several-fold higher than the target boronic acid concentration (e.g., a 5:1 molar ratio of mannitol to boronic acid). b. Weigh the boronic acid derivative and add it to the mannitol solution. c. Stir the mixture at room temperature until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution. d. The resulting solution contains the more soluble boronic acid-mannitol ester complex and can be used for biological assays after sterile filtration.
Protocol 3: Conversion to Pinacol Ester for Improved Organic Solvent Solubility
-
Objective: To convert the boronic acid to its corresponding pinacol ester to improve stability and solubility in less polar organic solvents.
-
Materials: this compound, pinacol, and a suitable solvent like toluene or THF.
-
Procedure: a. In a round-bottom flask, combine the boronic acid (1.0 eq) and pinacol (1.1 eq). b. Add a solvent (e.g., toluene) to form a slurry. c. Fit the flask with a Dean-Stark apparatus to remove water generated during the reaction. d. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Once the reaction is complete, cool the mixture to room temperature. f. Remove the solvent under reduced pressure. g. The crude pinacol ester can often be used directly or purified by column chromatography or recrystallization. h. The resulting this compound pinacol ester will exhibit enhanced solubility in a wider range of organic solvents.
Visual Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: Key equilibria influencing boronic acid solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
Strategies for coupling sterically hindered partners with 2,5-Difluoro-4-benzyloxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice, FAQs, and detailed protocols for the Suzuki-Miyaura cross-coupling of 2,5-Difluoro-4-benzyloxyphenylboronic acid with sterically hindered partners.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when coupling this electron-deficient and sterically demanding boronic acid.
Q1: I am observing very low to no yield in my coupling reaction. What are the first things I should check?
A1: Low yields in challenging Suzuki couplings often trace back to a few key areas. Systematically check the following:
-
Catalyst & Ligand Integrity : The palladium catalyst and phosphine ligands are critical. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can degrade.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2][3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were thoroughly degassed.
-
Reagent Quality : this compound, being electron-deficient, is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[3][4] Use fresh, high-purity boronic acid.
Q2: My main side product appears to be the result of protodeboronation (the boronic acid is replaced by hydrogen). How can I minimize this?
A2: Protodeboronation is a common issue with electron-deficient boronic acids.[2][4] To mitigate this:
-
Choice of Base : The base activates the boronic acid but can also promote protodeboronation.[5] Use milder, anhydrous bases like K₃PO₄, Cs₂CO₃, or KF instead of strong hydroxides.[2][6]
-
Anhydrous Conditions : Water can be a proton source. While some protocols use aqueous bases, switching to anhydrous conditions with a suitable base can reduce protodeboronation.[2]
-
Reaction Time and Temperature : Minimize reaction time and use the lowest effective temperature. Prolonged heating increases the likelihood of boronic acid degradation.[2] Highly active catalysts can enable lower temperatures and shorter times.[4]
-
Use of Boronate Esters : Consider converting the boronic acid to a more stable derivative like a pinacol ester, which can release the boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[2]
Q3: I am coupling with a di- or tri-ortho-substituted aryl halide and the reaction is stalling. How can I improve the conversion?
A3: This is a classic sterically hindered coupling problem. The issue likely lies in the oxidative addition or reductive elimination steps of the catalytic cycle.
-
Switch to a Specialized Ligand : This is the most critical factor. Standard ligands are too small. Employ bulky, electron-rich biaryl phosphine ligands (often called Buchwald ligands) like SPhos, XPhos, or RuPhos.[1][7] For extremely hindered couplings (e.g., forming tetra-ortho-substituted biaryls), consider highly specialized ligands like AntPhos or BI-DIME.[1][8] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[6]
-
Increase Reaction Temperature : Steric hindrance creates a higher activation energy barrier. Increasing the temperature to 100-120 °C in a high-boiling solvent like toluene, dioxane, or xylenes may be necessary.[9]
-
Select a Stronger, Non-Nucleophilic Base : For very hindered systems, particularly with less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be required to drive the reaction.[6][9]
Data Presentation: Catalyst & Base Selection
The selection of ligand and base is paramount for successfully coupling hindered partners. The tables below summarize common conditions and their suitability for this type of reaction.
Table 1: Ligand Selection Guide for Hindered Suzuki-Miyaura Couplings
| Ligand Type | Examples | Recommended For | Key Advantages |
| Standard Phosphines | PPh₃, PCy₃ | Simple, non-hindered substrates | Generally ineffective for hindered couplings.[1] |
| Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos | Di- and tri-ortho-substituted partners | Promotes oxidative addition and reductive elimination.[7][9] |
| Specialized Ligands | AntPhos, BI-DIME | Extremely hindered, tetra-ortho-substituted partners | Designed to overcome severe steric clash.[1][8][10] |
| N-Heterocyclic Carbenes | IPr, SImes | Hindered aryl chlorides and bromides | High thermal stability and strong electron donation.[5][6] |
Table 2: Base & Solvent Compatibility for Electron-Deficient Boronic Acids
| Base | Common Solvent(s) | Suitability & Comments |
| K₃PO₄ | Dioxane, Toluene, THF/H₂O | Often the first choice. A moderately strong base that is effective while minimizing protodeboronation. Can be used as an aqueous solution or a fine anhydrous powder.[3][9] |
| Cs₂CO₃ | Dioxane, Toluene | A reliable, mild base suitable for sensitive substrates.[1] |
| KF | Dioxane, THF | Mild, non-nucleophilic base. Particularly useful if the substrate has base-labile groups like esters.[5] |
| t-BuOK | Dioxane, Toluene (anhydrous) | A strong base for very challenging couplings, especially with aryl chlorides. Use with caution as it can promote side reactions.[6] |
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
General Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
Protocol 1: General Conditions for Hindered Aryl Bromides
This protocol is a robust starting point for coupling this compound with di-ortho-substituted aryl bromides.
Materials:
-
Sterically Hindered Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve 0.1 M concentration)
Procedure:
-
Vessel Preparation : In a glovebox, add the aryl bromide, this compound, K₃PO₄, and the palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Inert Atmosphere : Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. If not using a glovebox, seal the vessel and carefully evacuate and backfill with argon or nitrogen three times.[2]
-
Reaction : Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Workup : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]
Protocol 2: For Challenging Aryl Chlorides
Coupling with aryl chlorides requires more active catalysts and often more forcing conditions.
Materials:
-
Sterically Hindered Aryl Chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Catalyst System: Pd₂(dba)₃ (2 mol%) and a bulky ligand like SPhos or XPhos (4-5 mol%)
-
Potassium tert-butoxide (t-BuOK) (3.0 equiv)
-
Anhydrous, degassed Toluene (to achieve 0.1 M concentration)
Procedure:
-
Vessel Preparation : Following the procedure in Protocol 1, combine the aryl chloride, boronic acid, t-BuOK, Pd₂(dba)₃, and ligand in a Schlenk tube inside a glovebox.
-
Solvent Addition : Add anhydrous, degassed toluene.
-
Inert Atmosphere : Ensure the reaction is maintained under a positive pressure of inert gas.
-
Reaction : Heat the mixture to 110-120 °C with vigorous stirring. Note that reactions with aryl chlorides may require longer reaction times.
-
Monitoring & Workup : Follow steps 5-7 as outlined in Protocol 1. The workup should be performed carefully, as residual strong base will be present.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,5-Difluoro-4-benzyloxyphenylboronic Acid's Reactivity in Suzuki-Miyaura Coupling
For researchers and professionals engaged in drug development and organic synthesis, the selection of boronic acids is a critical factor that dictates the efficiency and yield of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity of 2,5-Difluoro-4-benzyloxyphenylboronic acid with other commonly used boronic acids. The inclusion of fluorinated motifs in pharmaceutical agents is known to enhance metabolic stability and binding affinity, making this particular boronic acid a valuable building block.[1][2]
The reactivity of boronic acids in the Suzuki-Miyaura coupling is primarily influenced by electronic and steric factors, which affect the crucial transmetalation step of the catalytic cycle.[2] Electron-withdrawing groups, such as fluorine, can increase the Lewis acidity of the boron atom, which may facilitate a faster transmetalation.[2][3] Conversely, bulky substituents, particularly in the ortho position, can sterically hinder the reaction.[4]
This compound possesses two electron-withdrawing fluorine atoms and an electron-donating benzyloxy group. The fluorine at the 2-position may introduce steric hindrance, while the electronic effects of all substituents will modulate the nucleophilicity of the ipso-carbon. The overall reactivity is a balance of these competing factors.
Quantitative Comparison of Boronic Acid Performance
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions for different boronic acids with various aryl halides. It is important to note that reaction conditions are not identical across all studies, so this data should be used as a general performance benchmark rather than a direct comparison of reactivity.[2]
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 2,5-Difluorophenylboronic Acid | 4-Chlorobenzonitrile | XPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 92 |
| Phenylboronic Acid | 4-Iodoacetophenone | Herrmann–Beller palladacycle | MeONa | Ethanol | 60 | N/A | High |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 3 | >95 |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | Pd catalyst (unspecified) | K₂CO₃ | DMF/H₂O | 75 | N/A | High |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 2 | 95 |
Note: The data presented is compiled from various sources and is intended for illustrative purposes. For direct comparison, experiments should be conducted under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of different boronic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.[5]
-
Add the degassed solvent system to the flask.[5]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[5]
-
Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for comparing boronic acid reactivity.[5]
References
A Comparative Guide to the Suzuki Coupling of 2,5-Difluoro-4-benzyloxyphenylboronic Acid with Various Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of reaction yields for the coupling of 2,5-Difluoro-4-benzyloxyphenylboronic acid with a range of aryl halides. The incorporation of the 2,5-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate electronic properties, metabolic stability, and the binding affinity of molecules.[2]
The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[1] This guide compiles experimental data to assist researchers in selecting optimal coupling partners and reaction conditions.
Yield Comparison Data
The following tables summarize the reported yields for the Suzuki-Miyaura coupling of this compound with different aryl bromides and chlorides. The data is categorized by the nature of the substituent on the aryl halide to illustrate the electronic effects on the reaction's efficiency.
Table 1: Suzuki Coupling Yields with Aryl Bromides [1]
| Coupling Partner (Aryl Bromide) | Substituent | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | 4-Acetyl-2',5'-difluoro-4'-benzyloxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Neutral | 2,5-Difluoro-4-benzyloxybiphenyl | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Table 2: Suzuki Coupling Yields with Aryl Chlorides [1]
| Coupling Partner (Aryl Chloride) | Substituent | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Electron-withdrawing | 4-Acetyl-2',5'-difluoro-4'-benzyloxybiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Electron-withdrawing | 4-Cyano-2',5'-difluoro-4'-benzyloxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | Electron-withdrawing | 2',5'-Difluoro-4'-benzyloxy-4-nitrobiphenyl | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Electron-donating | 2',5'-Difluoro-4'-benzyloxy-4-methoxybiphenyl | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Neutral | 2,5-Difluoro-4-benzyloxybiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling reaction. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides [1]
This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[1]
-
Solvent (e.g., Toluene/Ethanol/Water mixture)[1]
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 mmol), and base (e.g., potassium carbonate, 2.0 mmol).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add the degassed solvent system via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1][3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate and water.[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][3]
-
Filter and concentrate the organic layer under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]
Protocol 2: General Procedure for Suzuki Coupling with Aryl Chlorides [1]
This protocol outlines a general procedure for the more challenging coupling of this compound with aryl chlorides, which often requires more active catalysts and harsher conditions.[1]
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)[1]
-
Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)[1]
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1]
-
Add the anhydrous solvent to the tube.[1]
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by GC-MS or LC-MS.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.[1]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium complex, forming a new Pd(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general workflow for a Suzuki-Miyaura cross-coupling experiment is outlined below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Advantages of using 2,5-Difluoro-4-benzyloxyphenylboronic acid over non-fluorinated analogs
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing physicochemical and pharmacological properties. This guide provides a comparative analysis of 2,5-Difluoro-4-benzyloxyphenylboronic acid and its non-fluorinated analog, 4-benzyloxyphenylboronic acid, highlighting the distinct advantages conferred by fluorination. By examining key performance metrics and underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Enhanced Performance in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The electronic properties of the boronic acid partner are critical to the success of this reaction. The introduction of two electron-withdrawing fluorine atoms in this compound is expected to significantly influence its reactivity compared to the non-fluorinated analog.
Table 1: Comparison of Physicochemical and Reactive Properties
| Property | This compound | 4-benzyloxyphenylboronic acid | Advantage of Fluorination |
| Molecular Weight | 264.06 g/mol | 228.05 g/mol [1] | - |
| Predicted pKa | Lower (more acidic) | Higher (less acidic) | Increased acidity can enhance the rate of transmetalation in Suzuki coupling. |
| Predicted logP | Higher | Lower | Increased lipophilicity can improve solubility in organic solvents used in synthesis and enhance membrane permeability of resulting products. |
| Reactivity in Suzuki Coupling | Generally higher yields and/or faster reaction rates expected. | Standard reactivity. | The electron-withdrawing nature of fluorine atoms can accelerate key steps in the catalytic cycle. |
| Metabolic Stability | Expected to be higher. | More susceptible to oxidative metabolism. | The strong C-F bond can block sites of metabolism, leading to improved pharmacokinetic profiles of derivatives.[2][3] |
Experimental Data: Suzuki-Miyaura Coupling of a Difluorinated Analog
The following data for the closely related 2,5-difluorophenylboronic acid illustrates the high efficiency of difluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. These reactions demonstrate the feasibility of achieving high yields, a characteristic that can be extrapolated to this compound.
Table 2: Suzuki Coupling Yields with 2,5-Difluorophenylboronic Acid and Various Aryl Halides
| Coupling Partner (Aryl Halide) | Substituent Type | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89[4] |
| 1-Bromo-4-methoxybenzene | Electron-donating | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85[4] |
| 4-Bromotoluene | Electron-donating | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88[4] |
| Bromobenzene | Neutral | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90[4] |
| 4-Chloroacetophenone | Electron-withdrawing | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93[4] |
| 1-Chloro-4-nitrobenzene | Electron-withdrawing | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91[4] |
The Impact of Fluorination on Drug Discovery Parameters
In the context of drug development, the advantages of using this compound extend beyond synthetic efficiency. The resulting fluorinated motifs in target molecules can profoundly influence their pharmacological profiles.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine at the 2 and 5 positions can block potential sites of oxidative metabolism on the aromatic ring, a common pathway for drug deactivation. This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.[2][3]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in other non-covalent interactions within a protein's binding pocket. This can lead to enhanced binding affinity and selectivity for the biological target.
-
Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is often a desirable property for drugs targeting the central nervous system.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid. It should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or 4-benzyloxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the reaction vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
In Vitro Metabolic Stability Assay with Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound (e.g., a biaryl product synthesized using the boronic acids)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
The rate of disappearance of the compound is used to calculate its half-life and intrinsic clearance.
Visualizing the Fluorine Advantage in Suzuki-Miyaura Coupling
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where the electronic effects of fluorine in this compound can be advantageous.
Caption: Suzuki-Miyaura cycle showing the influence of fluorination.
Conclusion
The incorporation of fluorine into 4-benzyloxyphenylboronic acid to give this compound offers a multitude of advantages for researchers in organic synthesis and drug discovery. The electron-withdrawing nature of the fluorine atoms is predicted to enhance reactivity in crucial synthetic transformations like the Suzuki-Miyaura coupling, potentially leading to higher yields and more efficient processes. Furthermore, the resulting difluorinated motifs can impart favorable pharmacological properties, including increased metabolic stability and improved binding affinity. While direct comparative experimental data for this specific pair of molecules is limited, the well-established principles of fluorine chemistry and data from close analogs strongly support the strategic benefit of utilizing this compound in the development of novel chemical entities.
References
A Comparative Guide to Cross-Coupling Alternatives for 2,5-Difluoro-4-benzyloxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, challenges such as catalyst poisoning, base sensitivity, and the need for anhydrous conditions can necessitate the exploration of alternative methods. This guide provides an objective comparison of various cross-coupling techniques that can be employed as alternatives to the Suzuki coupling for the synthesis of biaryl compounds and other derivatives using 2,5-Difluoro-4-benzyloxyphenylboronic acid.
This document summarizes the performance of several key cross-coupling reactions, offering available experimental data for substrates with similar electronic and steric properties to this compound. Detailed experimental protocols for benchmark reactions are also provided to facilitate the practical application of these methods in a research setting.
At a Glance: Comparison of Cross-Coupling Methods
The choice of an appropriate cross-coupling method depends on several factors, including the nature of the coupling partners, functional group tolerance, and desired reaction conditions. The following table provides a high-level comparison of viable alternatives to the Suzuki-Miyaura coupling.
| Coupling Reaction | Typical Coupling Partner | Key Advantages | Potential Disadvantages |
| Suzuki-Miyaura | Aryl/Vinyl Halides or Triflates | Wide substrate scope, commercially available reagents, relatively mild conditions. | Base-sensitive substrates can be problematic; potential for protodeboronation of the boronic acid.[1][2] |
| Stille | Organostannanes | Excellent functional group tolerance, neutral reaction conditions. | Toxicity of tin reagents and byproducts, difficulty in removing tin-containing impurities.[3] |
| Negishi | Organozinc Reagents | High reactivity and functional group tolerance, effective for sp³-sp² coupling.[4] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. |
| Hiyama | Organosilanes | Low toxicity of silicon reagents, stable and easy to handle.[2][5] | Often requires an activating agent (e.g., fluoride source), which can be basic and affect sensitive functional groups.[5] |
| Sonogashira | Terminal Alkynes | Direct synthesis of aryl alkynes, typically mild reaction conditions.[4][6][7] | Requires a copper co-catalyst which can lead to alkyne homocoupling. |
| Heck | Alkenes | Forms C-C bonds with alkenes, good for synthesizing substituted olefins.[1][8] | Regioselectivity can be an issue with certain substrates. |
| Chan-Lam | Amines, Alcohols, Thiols | Forms C-N, C-O, and C-S bonds, often uses copper catalysts and can be run in air.[9][10][11] | Can require stoichiometric amounts of copper salts. |
| Buchwald-Hartwig Amination | Amines | Highly efficient for C-N bond formation with a broad range of amines.[12][13] | Requires specialized and often expensive phosphine ligands. |
| Decarboxylative Coupling | Carboxylic Acids | Avoids the pre-formation of organometallic reagents, uses readily available starting materials.[14][15][16] | Can require harsh reaction conditions and may have limited substrate scope. |
| C-H Activation/Arylation | Arenes | Direct functionalization of C-H bonds, atom economical. | Regioselectivity can be challenging to control, may require directing groups.[17][18] |
Quantitative Performance Data
While direct comparative studies for this compound across all these methods are not available in the literature, the following table summarizes representative yields for Suzuki and alternative coupling reactions with structurally similar fluorinated and alkoxy-substituted arylboronic acids or their corresponding coupling partners. This data provides a benchmark for expected performance.
| Coupling Method | Arylboronic Acid/Derivative | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85[9] |
| Suzuki-Miyaura | 2,5-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Palladacycle G2 | K₃PO₄ | THF/H₂O | RT | 92[18] |
| Negishi | 2-Pyridylzinc bromide | 4-Chlorobenzonitrile | Pd₂(dba)₃ / X-Phos | - | THF | 25 | 95[10] |
| Hiyama | Phenyltrimethoxysilane | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | TBAF | THF | 80 | 98 |
| Sonogashira | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 97[6] |
| Chan-Lam | Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 92 |
| Buchwald-Hartwig | 4-Bromoanisole | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 95 |
| Decarboxylative | 2,5-Difluorobenzoic acid | 4-Tolyltriflate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 82 |
| C-H Arylation | 1,3-Difluorobenzene | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 75[19] |
Experimental Protocols
The following are generalized experimental protocols for several of the discussed cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.
-
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
-
Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling of an organozinc reagent (prepared from the corresponding aryl halide) with an aryl chloride.
-
Materials:
-
Aryl halide (e.g., 1-bromo-2,5-difluoro-4-benzyloxybenzene) (1.0 equiv.)
-
Zinc dust (1.5 equiv.)
-
Aryl chloride (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., X-Phos, 5 mol%)
-
Solvent (e.g., THF)
-
-
Procedure:
-
Preparation of Organozinc Reagent: Activate zinc dust by stirring with a small amount of I₂ in THF until the color disappears. Add the aryl halide and stir at room temperature until the starting material is consumed (monitored by GC-MS).
-
Coupling Reaction: In a separate flask, add the palladium catalyst and ligand under an inert atmosphere. Add the aryl chloride followed by the freshly prepared organozinc reagent.
-
Stir the reaction mixture at room temperature or gentle heating until the reaction is complete.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.[10]
-
Chan-Lam Coupling
This protocol provides a general method for the copper-catalyzed N-arylation of an amine with this compound.
-
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv.)
-
Pyridine (as both base and ligand)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a flask, add this compound, the amine, and copper(II) acetate.
-
Add dichloromethane and a large excess of pyridine.
-
Stir the reaction mixture open to the air at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with dichloromethane and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.[11]
-
Logical Workflow for Selecting a Cross-Coupling Method
The selection of an appropriate cross-coupling method is a critical decision in synthetic planning. The following diagram illustrates a logical workflow to guide this process, starting from the standard Suzuki-Miyaura coupling and branching to alternatives based on specific substrate limitations.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 10. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pd-catalyzed selective N(3)-ortho C–H arylation of 1,4-disubstituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Kinetic Performance of 2,5-Difluoro-4-benzyloxyphenylboronic Acid in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the development of novel therapeutics and functional materials, the incorporation of fluorinated aryl moieties can significantly enhance molecular properties. 2,5-Difluoro-4-benzyloxyphenylboronic acid is a valuable building block for introducing such motifs. This guide provides a comparative analysis of its expected kinetic performance in Suzuki reactions against other representative phenylboronic acids, supported by available experimental data for analogous compounds.
Performance Comparison of Substituted Phenylboronic Acids
The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the kinetics of the Suzuki-Miyaura reaction. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) can have a more complex, though often rate-enhancing, effect. The following table summarizes quantitative kinetic data from literature for representative substituted phenylboronic acids to provide a basis for comparison.
| Boronic Acid | Substituent Type | Turnover Frequency (TOF, h⁻¹) | Relative Reactivity Trend |
| 4-Methoxyphenylboronic Acid | Electron-Donating (-OCH₃) | Data not directly comparable, but generally faster than phenylboronic acid. | Faster |
| Phenylboronic Acid | Neutral (-H) | ~50 | Baseline |
| 4-Fluorophenylboronic Acid | Electron-Withdrawing (-F) | ~67.1[1] | Faster |
| 3,5-Difluorophenylboronic Acid | Electron-Withdrawing (-F) | Expected to be faster than 4-fluorophenylboronic acid. | Fastest |
Analysis of Kinetic Data:
The provided data indicates that the presence of an electron-withdrawing fluorine atom on the phenylboronic acid, as in 4-fluorophenylboronic acid, leads to a higher turnover frequency compared to the unsubstituted phenylboronic acid.[1] This suggests that the electron-withdrawing nature of the substituent can accelerate the rate-determining transmetalation step. Conversely, electron-donating groups like the methoxy group in 4-methoxyphenylboronic acid are also known to generally increase the reaction rate.
For this compound, the two fluorine atoms act as strong electron-withdrawing groups, which is expected to increase the Lewis acidity of the boron center and facilitate the formation of the boronate complex, thereby accelerating the transmetalation step. The benzyloxy group at the 4-position is generally considered to be electron-donating through resonance, which might slightly modulate the overall electronic effect. However, the inductive effect of the two fluorine atoms is likely to dominate, leading to an anticipated high reaction rate, potentially exceeding that of monofluorinated analogues.
Experimental Protocols for Kinetic Studies
A detailed and standardized experimental protocol is crucial for obtaining reliable and comparable kinetic data. The following is a general methodology for monitoring the kinetics of a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane/water mixture)
-
Internal standard (e.g., Dodecane, for GC analysis)
-
Reaction vials, syringes, and other standard laboratory glassware
-
GC-MS or HPLC for reaction monitoring
Procedure:
-
Reaction Setup: In an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide, the boronic acid, the base, and the internal standard.
-
Solvent and Catalyst Addition: Add the degassed solvent to the reaction vial, followed by the palladium catalyst.
-
Reaction Initiation and Monitoring: Place the vial in a pre-heated oil bath or heating block at the desired temperature to initiate the reaction. At regular time intervals, withdraw aliquots of the reaction mixture.
-
Sample Quenching and Preparation: Quench the withdrawn aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel to remove the catalyst.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Mandatory Visualizations
References
Characterization of Biaryl Products from 2,5-Difluoro-4-benzyloxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl molecules is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms and other functionalities into these structures can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of biaryl products synthesized from 2,5-Difluoro-4-benzyloxyphenylboronic acid and its alternatives, offering insights into reaction yields and methodologies. While specific experimental data for biaryl synthesis using this compound is not extensively available in the public domain, this guide leverages data from the closely related and structurally similar 2,5-difluorophenylboronic acid to provide a valuable comparative framework.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the creation of carbon-carbon bonds, enabling the synthesis of a vast array of biaryl compounds.[1] The choice of boronic acid is critical in determining the success and efficiency of these reactions. Fluorinated phenylboronic acids, in particular, are of high interest due to the beneficial effects of fluorine in drug candidates. However, ortho-fluorinated arylboronic acids can be susceptible to protodeboronation, a side reaction that can lower product yields.[2] Careful optimization of reaction conditions is therefore crucial.
Performance Comparison in Biaryl Synthesis
The following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid with various aryl halides. This data provides a useful benchmark for anticipating the performance of the structurally similar this compound in similar reactions. The reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[1]
| Coupling Partner (Aryl Halide) | Substituent | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromides | ||||||||
| 4-Bromoacetophenone | Electron-withdrawing | 4-Acetyl-2',5'-difluorobiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| 1-Bromo-4-methoxybenzene | Electron-donating | 2',5'-Difluoro-4-methoxy-1,1'-biphenyl | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 4-Bromotoluene | Electron-donating | 2',5'-Difluoro-4'-methylbiphenyl | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Neutral | 2,5-Difluorobiphenyl | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
| Aryl Chlorides | ||||||||
| 4-Chloroacetophenone | Electron-withdrawing | 4-Acetyl-2',5'-difluorobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Electron-withdrawing | 4-Cyano-2',5'-difluorobiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | Electron-withdrawing | 2',5'-Difluoro-4-nitro-1,1'-biphenyl | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Electron-donating | 2',5'-Difluoro-4-methoxy-1,1'-biphenyl | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Neutral | 2,5-Difluorobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
This data is compiled from various sources and should be used as a general guide. Reaction conditions may require optimization for specific substrates.[1][3]
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of a fluorinated phenylboronic acid with an aryl halide. This protocol can serve as a starting point for reactions involving this compound.
Materials:
-
This compound (or alternative boronic acid) (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][2][3]
Visualizing the Reaction and Workflow
To better understand the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura biaryl synthesis.
Alternative Boronic Acid Reagents
While this compound is a valuable building block, several alternative organoboron reagents can be considered, each with its own advantages.
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are often more stable and easier to handle than the corresponding boronic acids. They are typically crystalline solids that are less prone to protodeboronation.
-
MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates exhibit exceptional stability, allowing for purification by silica gel chromatography. They can slowly release the active boronic acid under reaction conditions, which can be beneficial for challenging couplings.
The choice of the organoboron reagent will depend on the specific requirements of the synthesis, including substrate compatibility, desired stability, and ease of handling.
References
A Comparative Guide to Palladium Catalyst Efficiency in Suzuki-Miyaura Coupling with 2,5-Difluoro-4-benzyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The choice of palladium catalyst is a critical parameter that significantly influences reaction efficiency, particularly with challenging substrates such as 2,5-Difluoro-4-benzyloxyphenylboronic acid. The presence of ortho-fluorine substituents in this boronic acid can increase the rate of the desired transmetalation step but also introduces a higher risk of competitive protodeboronation, a decomposition pathway that reduces product yield.[1][2][3] This guide provides a comparative analysis of various palladium catalyst systems, supported by experimental data from the literature, to facilitate catalyst selection for this and structurally related substrates.
Performance Comparison of Palladium Catalysts
Direct comparative studies of multiple palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the available literature. However, by examining data from reactions with the closely related 2,5-difluorophenylboronic acid and other challenging arylboronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | Effective for fast coupling of unstable fluorinated boronic acids.[1] |
| [Pd(cinnamyl)Cl]₂ | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | Precatalyst system showing high activity at room temperature.[1] |
| G3-XPhos | XPhos | K₃PO₄ | THF | RT | 0.5 | High | Precatalyst designed to minimize boronic acid decomposition.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good | A versatile but potentially less active catalyst for this substrate.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Variable | A traditional catalyst, which may require higher temperatures and longer reaction times.[5][6] |
Note: The data presented is compiled from different sources with varying aryl halide coupling partners and should be used as a qualitative guide. Optimization for this compound is recommended.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura cross-coupling reactions. Below are representative experimental protocols that can be adapted for the coupling of this compound.
Protocol 1: Room Temperature Coupling with Pd(OAc)₂/XPhos (Adapted from literature on 2,5-difluorophenylboronic acid) [1]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous, degassed THF (2 mL) and a degassed aqueous solution of K₃PO₄ (1 M, 2.0 mL, 2.0 equiv.).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Elevated Temperature Coupling with Pd(dppf)Cl₂ [4]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), Pd(dppf)Cl₂ (0.02-0.05 mmol), and K₂CO₃ (2.0-3.0 mmol).
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Strategic Application of 2,5-Difluoro-4-benzyloxyphenylboronic Acid in Synthesis: A Cost-Benefit Analysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the choice of building blocks is a critical determinant of success. Among the vast arsenal of reagents available, fluorinated phenylboronic acids have garnered significant attention for their ability to introduce fluorine atoms into molecular scaffolds, thereby modulating key physicochemical and biological properties such as metabolic stability and binding affinity. This guide provides a comprehensive cost-benefit analysis of a specialized reagent, 2,5-Difluoro-4-benzyloxyphenylboronic acid, comparing its performance and cost against viable alternatives in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.
Cost Analysis: A Premium for Complexity
A primary consideration for any research or development endeavor is the cost of starting materials. This compound is a highly specialized reagent and its price reflects its complex synthesis. While a direct market price can be elusive, the cost of the structurally analogous 2,5-difluoro-4-ethoxyphenylboronic acid, which is priced at approximately $4,800 per gram , strongly indicates a similarly high cost for the benzyloxy derivative[1]. This premium price point necessitates a careful evaluation of its benefits in a synthetic route.
In contrast, several alternatives are available at a significantly lower cost, making them more attractive for large-scale synthesis or initial exploratory studies.
| Reagent Name | Typical Price (USD) | Price per Gram (USD) |
| This compound | Estimated based on analogue | >$4000 (estimated) |
| 2,5-Difluorophenylboronic acid | ~$32 - $61 per 1-10g[2] | ~$3 - $32 |
| 4-Benzyloxy-2-fluorophenylboronic acid | ~$53 per 250mg | ~$212 |
| 4-Benzyloxyphenylboronic acid | Varies, generally lower than fluorinated analogues | Varies |
| 2,3-Difluoro-4-methoxyphenylboronic acid | ~$65 per 5g | ~$13 |
Table 1: Cost Comparison of this compound and Alternatives. The estimated price for the title compound is based on the commercially available ethoxy analogue. Prices for alternatives are sourced from various suppliers and may vary.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The utility of a boronic acid is primarily judged by its performance in coupling reactions. The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, and the electronic and steric nature of the boronic acid plays a crucial role in its efficiency. The electron-withdrawing nature of the two fluorine atoms in this compound is expected to influence the transmetalation step in the catalytic cycle, a key step for successful coupling.
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid with various aryl halides. This data provides a benchmark for the expected performance of the more complex this compound.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88[3] |
| Bromobenzene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90[3] |
| 4-Chloroacetophenone | Pd₂(dba)₃/XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93[3] |
| 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88[3] |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91[3] |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75[3] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. This data illustrates the high reactivity of the 2,5-difluorophenyl moiety under various conditions.
Experimental Protocols
The successful application of these boronic acids hinges on the appropriate selection of reaction conditions to maximize yield and minimize side reactions like protodeboronation.
General Protocol for Suzuki-Miyaura Coupling with Aryl Bromides
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (or alternative) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a round-bottom flask, add the aryl bromide, boronic acid, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Suzuki-Miyaura Coupling with Aryl Chlorides (often requiring more active catalysts)
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (or alternative) (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, boronic acid, base, palladium source, and ligand to an oven-dried Schlenk tube.
-
Add the anhydrous solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Fluorinated aromatic moieties are frequently incorporated into kinase inhibitors to enhance their biological activity and pharmacokinetic properties. The 2,5-difluoro-4-alkoxy-phenyl motif is a key structural element in some potent kinase inhibitors. The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing a Suzuki-Miyaura coupling reaction.
Figure 1: General synthetic workflow for a kinase inhibitor.
The following diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Recommendation
The decision to use this compound in a synthesis campaign must be carefully weighed.
Benefits:
-
Introduction of a specific structural motif: The 2,5-difluoro-4-benzyloxy-phenyl group may be essential for achieving the desired biological activity or material properties of the target molecule.
-
High reactivity: As a fluorinated boronic acid, it is expected to be a highly effective coupling partner in Suzuki-Miyaura reactions, potentially leading to high yields.
Drawbacks:
-
Prohibitively high cost: The estimated high price makes it unsuitable for large-scale synthesis or cost-sensitive projects.
-
Potential for protodeboronation: Like other fluorinated boronic acids, it may be susceptible to this side reaction, requiring careful optimization of reaction conditions.
Recommendation:
For early-stage drug discovery and exploratory synthesis where only small quantities of material are required and the specific 2,5-difluoro-4-benzyloxyphenyl moiety is hypothesized to be critical for activity, the high cost may be justifiable.
For process development, scale-up, and projects where cost is a significant factor , it is highly recommended to explore more economical alternatives. 2,5-Difluorophenylboronic acid offers the same core difluorinated ring system at a fraction of the price. If the benzyloxy group is not essential, or if a different alkoxy or protecting group is tolerable, significant cost savings can be achieved. Researchers should consider synthesizing the target compound with a cheaper alternative first to establish the viability of the synthetic route and to evaluate if the desired properties can be achieved without the expensive benzyloxy group.
References
Spectroscopic Comparison of 2,5-Difluoro-4-benzyloxyphenylboronic Acid and Its Precursors: A Technical Guide
For Immediate Release
Introduction
2,5-Difluoro-4-benzyloxyphenylboronic acid is a substituted phenylboronic acid with potential applications in cross-coupling reactions and as a key fragment in the synthesis of complex organic molecules. Understanding the spectroscopic signatures of this compound and its precursors is crucial for reaction monitoring, quality control, and structural verification. This guide details the plausible synthetic route and provides a comparative analysis of the spectroscopic data for the involved compounds.
Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 1,4-dibromo-2,5-difluorobenzene. The key steps involve a selective monohydrolysis, followed by benzylation of the resulting phenol, and finally, a lithium-halogen exchange and subsequent borylation.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| 4-Bromo-2,5-difluorophenol | δ 7.2-7.4 (m, 1H), δ 6.9-7.1 (m, 1H) | δ 5.0-6.0 (br s, 1H, -OH) |
| 1-Benzyloxy-4-bromo-2,5-difluorobenzene | δ 7.3-7.5 (m, 5H, -C₆H₅), δ 7.1-7.3 (m, 1H), δ 6.9-7.1 (m, 1H) | δ 5.1 (s, 2H, -CH₂-) |
| This compound | δ 7.3-7.5 (m, 5H, -C₆H₅), δ 7.0-7.2 (m, 1H), δ 6.8-7.0 (m, 1H) | δ 5.1 (s, 2H, -CH₂-), δ 8.0-8.5 (br s, 2H, -B(OH)₂) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| 4-Bromo-2,5-difluorophenol | δ 150-160 (d, C-F), δ 145-155 (d, C-F), δ 115-125 (m), δ 110-120 (m), δ 105-115 (m, C-Br) | - |
| 1-Benzyloxy-4-bromo-2,5-difluorobenzene | δ 150-160 (d, C-F), δ 145-155 (d, C-F), δ 136-138 (Cq, -C₆H₅), δ 127-129 (m, -C₆H₅), δ 115-125 (m), δ 110-120 (m), δ 105-115 (m, C-Br) | δ 70-72 (-CH₂-) |
| This compound | δ 155-165 (d, C-F), δ 150-160 (d, C-F), δ 136-138 (Cq, -C₆H₅), δ 127-129 (m, -C₆H₅), δ 115-125 (m), δ 110-120 (m), C-B (broad, not always observed) | δ 70-72 (-CH₂-) |
Table 3: IR and Mass Spectrometry Data (Predicted)
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) in MS (EI) |
| 4-Bromo-2,5-difluorophenol | 3200-3600 (br, O-H), 1500-1600 (C=C aromatic), 1200-1300 (C-F), 1000-1100 (C-O), 500-600 (C-Br) | 208/210 (¹⁹Br/⁸¹Br isotopes) |
| 1-Benzyloxy-4-bromo-2,5-difluorobenzene | 3000-3100 (C-H aromatic), 2850-2950 (C-H aliphatic), 1500-1600 (C=C aromatic), 1200-1300 (C-F), 1000-1100 (C-O), 500-600 (C-Br) | 298/300 (⁷⁹Br/⁸¹Br isotopes) |
| This compound | 3200-3600 (br, O-H), 3000-3100 (C-H aromatic), 2850-2950 (C-H aliphatic), 1600 (B-O), 1500-1600 (C=C aromatic), 1200-1300 (C-F) | 264 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is standard. A longer acquisition time with more scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum should be collected and automatically subtracted.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for these types of molecules.
-
Mass Analysis: Obtain the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This guide provides a foundational spectroscopic comparison for this compound and its precursors. While experimental data for the final product remains elusive in the public domain, the predicted spectroscopic characteristics, in conjunction with the data for its precursors, offer a valuable resource for researchers. The provided experimental protocols serve as a standard for the characterization of these and similar compounds, ensuring data quality and reproducibility in synthetic and analytical workflows.
Assessing the Genotoxic Potential of Residual 2,5-Difluoro-4-benzyloxyphenylboronic Acid: A Comparative Guide to In Vitro and In Vivo Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methodologies for assessing the genotoxic potential of residual impurities, with a focus on boronic acid derivatives such as 2,5-Difluoro-4-benzyloxyphenylboronic acid. While specific genotoxicity data for this compound is not publicly available, this document outlines the established assays and regulatory frameworks used to evaluate such compounds, enabling a thorough risk assessment.
Boronic acids and their derivatives are recognized as a "novel class of bacterial mutagen," necessitating careful evaluation of their potential as genotoxic impurities (GTIs) in pharmaceutical products.[1][2] Regulatory bodies have established stringent guidelines for controlling genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products to ensure patient safety.[3][4][5] The International Council for Harmonisation (ICH) M7 guideline, for instance, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[5]
The genotoxic potential of a substance is its ability to cause deleterious changes to genetic material.[6] A battery of tests is typically required to assess this, starting with in vitro assays and progressing to in vivo studies if positive results are observed. This guide will compare three core assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vivo comet assay.
Comparison of Key Genotoxicity Assays
The selection of appropriate genotoxicity assays is critical for a comprehensive assessment. The following table summarizes and compares the primary assays discussed in this guide.
| Assay | Endpoint Measured | Organism/Cell Type | Metabolic Activation (S9) | Primary Application | Limitations |
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations (point mutations and frameshifts) | Salmonella typhimurium and Escherichia coli strains | With and without | Initial screening for mutagenic potential of a chemical.[6] | Bacterial system may not fully mimic mammalian metabolism and DNA repair. Some compounds may be bactericidal, confounding results. |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity) | Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, TK6 cells) | With and without | Detecting agents that cause breakage or loss of chromosomes.[7][8][9] | In vitro conditions may not reflect in vivo exposure and metabolic fate. |
| In Vivo Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks and alkali-labile sites | Eukaryotic cells from various tissues (e.g., liver, blood) | N/A (in vivo metabolism) | Detecting primary DNA damage in individual cells directly from an organism.[10][11][12] | Does not directly measure mutation; DNA damage may be repaired. |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and reliability of genotoxicity testing.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a minimal medium.
Methodology:
-
Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls, in the presence or absence of the S9 mix.
-
Plating: The treated bacterial cultures are plated on minimal agar plates, which lack the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted for each concentration and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Caption: Workflow of the Ames Test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects substances causing chromosomal damage.[7][8][9] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, V79, CHO, TK6) are cultured in appropriate media.
-
Treatment: The cells are exposed to at least three concentrations of the test substance, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, or a longer period without S9).
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells.[8] This allows for the identification of cells that have completed one round of mitosis during or after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration. For cytokinesis-blocked assays, scoring is confined to binucleated cells.
-
Cytotoxicity Assessment: Cell viability and proliferation are also assessed to ensure that the observed effects are not due to cytotoxicity.[9]
Caption: Workflow of the In Vitro Micronucleus Assay.
In Vivo Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual eukaryotic cells.[10][11][12] When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Methodology:
-
Animal Dosing: Animals (typically rodents) are treated with the test substance at various dose levels, along with vehicle and positive controls.
-
Tissue Collection: After a specific exposure time, tissues of interest (e.g., liver, blood) are collected, and single-cell suspensions are prepared.
-
Embedding in Agarose: The isolated cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the slides are examined using a fluorescence microscope.
-
Image Analysis: Image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. A significant increase in these parameters compared to the control group indicates DNA damage.
Caption: Workflow of the In Vivo Comet Assay.
Conclusion and Recommendations
The assessment of the genotoxic potential of residual impurities like this compound is a critical component of pharmaceutical development and safety evaluation. While some boronic acids have shown mutagenic activity in bacterial assays, this is not always predictive of genotoxicity in mammalian systems.[13] Therefore, a weight-of-evidence approach is recommended.
A standard testing battery should begin with the Ames test. If positive, follow-up testing with an in vitro mammalian cell assay, such as the micronucleus test, is warranted. Should the in vitro mammalian assay also yield a positive result, an in vivo test like the comet assay or an in vivo micronucleus assay in a relevant tissue is necessary to determine if the genotoxic potential translates to a whole-organism level.
For a specific compound like this compound, in the absence of existing data, it would be prudent to assume potential genotoxicity based on its chemical class and to perform, at a minimum, an Ames test. The results of this initial screen would then dictate the need for further, more comprehensive testing as outlined in this guide and in accordance with regulatory guidelines such as ICH M7.[5] The ultimate goal is to ensure that any residual levels in the final drug product are below the Threshold of Toxicological Concern (TTC), which for a genotoxic impurity is typically 1.5 µ g/day for lifetime exposure.[3][14]
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. tapi.com [tapi.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. zenodo.org [zenodo.org]
- 13. daneshyari.com [daneshyari.com]
- 14. aifa.gov.it [aifa.gov.it]
Safety Operating Guide
Navigating the Disposal of 2,5-Difluoro-4-benzyloxyphenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible disposal of chemical reagents like 2,5-Difluoro-4-benzyloxyphenylboronic acid is a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring compliance with typical safety standards.
Immediate Safety and Handling:
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]
Core Disposal Principles:
Under no circumstances should this compound or its residues be discarded in the regular trash or discharged into the sanitary sewer system.[4][5] All waste containing this compound must be treated as hazardous chemical waste and disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[2][4]
Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][2] |
| Container Type | Clearly labeled, sealed, and compatible containers | [1][4][5] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat | [1][3][6] |
| Spill Management | Sweep up solid spills to avoid dust formation, collect in a suitable container for disposal | [1][3] |
| Environmental Precautions | Prevent entry into drains and waterways | [2][4][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including residual powder, contaminated gloves, weigh boats, and bench paper, in a designated, clearly labeled, and sealable hazardous waste container.[1][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless deemed compatible.[5]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can help convert residual boronic acid to a more water-soluble boronate salt.[5][8] This can be achieved by rinsing with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution. This rinsate must also be collected as hazardous liquid waste.
-
Final Rinse: A final rinse with deionized water should be performed, with the rinse water also collected as hazardous waste.[5]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area.
3. Management of Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1][3]
-
Collect the spilled material in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as solid hazardous waste.
4. Storage and Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for arranging the pickup and final disposal by a certified hazardous waste management contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the compound for the most accurate and compliant disposal procedures. Local regulations may vary and must be followed.
References
- 1. angenechemical.com [angenechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.de [fishersci.de]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Personal protective equipment for handling 2,5-Difluoro-4-benzyloxyphenylboronic acid
Essential Safety and Handling Guide for 2,5-Difluoro-4-benzyloxyphenylboronic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][6][7]
-
Remove any contaminated clothing immediately and wash it before reuse.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[6][9] | To protect eyes from contact, which can cause serious irritation.[1][4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber) should be worn.[1][10][11] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[7][8] | To prevent skin contact and potential irritation.[1][4] |
| Body Protection | A laboratory coat is required.[10] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[11] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or P1) should be used.[1][6] | To prevent respiratory tract irritation.[1][3][5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[10] Verify that the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to minimize dust inhalation. Use a spatula for transfers. Avoid generating dust.[1]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. If the process generates heat, ensure the container is appropriately cooled.
-
Reaction: Carry out the reaction in a closed system if possible, or within the fume hood.
-
Post-Handling: After handling, decontaminate all equipment and the work area.[10] Wash hands thoroughly.[3][6][7]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6]
-
Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, paper towels), in a clearly labeled, sealed container designated for hazardous chemical waste.[10]
-
Liquid Waste: Collect all liquid waste in a separate, labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility is confirmed.[12]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[13]
-
Neutralization: While small amounts of boronic acid waste can sometimes be neutralized, this should only be done following a validated procedure and in accordance with local environmental, health, and safety regulations.[12][14][15]
Spill Response Protocol
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[6]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]
-
Report: Report the spill to the appropriate safety personnel.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.de [fishersci.de]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. laballey.com [laballey.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
